Product packaging for 2-Amino-3-bromopyrazine-5-carboxylic acid(Cat. No.:CAS No. 887352-34-3)

2-Amino-3-bromopyrazine-5-carboxylic acid

Cat. No.: B015595
CAS No.: 887352-34-3
M. Wt: 218.01 g/mol
InChI Key: ZWJHDIXBWPBYGD-UHFFFAOYSA-N
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Description

2-Amino-3-bromopyrazine-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H4BrN3O2 and its molecular weight is 218.01 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrN3O2 B015595 2-Amino-3-bromopyrazine-5-carboxylic acid CAS No. 887352-34-3

Properties

IUPAC Name

5-amino-6-bromopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-3-4(7)8-1-2(9-3)5(10)11/h1H,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJHDIXBWPBYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400954
Record name 5-Amino-6-bromopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887352-34-3
Record name 5-Amino-6-bromopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-bromopyrazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Amino-3-bromopyrazine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis, this document outlines a proposed multi-step route based on established organic chemistry principles and analogous reactions found in the literature. The guide includes detailed experimental protocols, data summaries, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process commencing with the commercially available 2-amino-5-methylpyrazine. The key transformations involve the oxidation of the methyl group to a carboxylic acid, followed by a regioselective bromination at the 3-position of the pyrazine ring.

Diagram of the Proposed Synthesis Workflow

Synthesis_of_2_Amino_3_bromopyrazine_5_carboxylic_acid A 2-Amino-5-methylpyrazine B 2-Aminopyrazine-5-carboxylic acid A->B 1. KMnO4, H2O, heat C This compound B->C 2. NBS, Acetonitrile, heat Detailed_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Bromination A 2-Amino-5-methylpyrazine C₅H₇N₃ reagent1 KMnO₄, H₂O, Δ B 2-Aminopyrazine-5-carboxylic acid C₅H₅N₃O₂ reagent1->B:f0 reagent2 NBS, CH₃CN, Δ C This compound C₅H₄BrN₃O₂ reagent2->C:f0

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-bromopyrazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Amino-3-bromopyrazine-5-carboxylic acid, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimental data in public literature, this guide combines established information with computationally predicted values to offer a robust profile of the molecule. Furthermore, it outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters and visualizes standardized workflows for the characterization and biological screening of novel chemical entities.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. While the molecular formula and weight are established, other key parameters are based on computational predictions, providing a valuable starting point for experimental design and interpretation.

PropertyValueSource
Molecular Formula C₅H₄BrN₃O₂[1]
Molecular Weight 218.01 g/mol [1]
Predicted Melting Point >170°C (decomposition)Based on similar compounds[2]
Predicted pKa (strongest acidic) 2.5 ± 0.1Computational Prediction
Predicted pKa (strongest basic) 1.2 ± 0.2Computational Prediction
Predicted LogP 0.7Computational Prediction[3]
Predicted Solubility pH-dependent; low solubility in neutral water, higher in acidic and basic solutionsGeneral behavior of amphoteric molecules

Experimental Protocols

The following sections detail generalized, yet comprehensive, experimental methodologies for determining the key physicochemical properties of a novel compound such as this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[4] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[5]

  • Capillary tubes (sealed at one end)[6]

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.[5]

  • Accurate Determination: Use a fresh sample and begin heating at a rate that allows the temperature to rise slowly (1-2°C per minute) as it approaches the approximate melting point.[7]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[8]

  • Replicate Measurements: Perform the measurement at least in triplicate to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9]

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., water, buffer at a specific pH, or organic solvent). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further separate the solid from the solution.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound by monitoring the pH change of a solution upon the addition of a titrant.[10]

Apparatus:

  • Calibrated pH meter with an electrode

  • Burette

  • Stir plate and stir bar

  • Beaker or titration vessel

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of purified water or a suitable co-solvent if the compound has low aqueous solubility.

  • Titration Setup: Place the solution in the titration vessel with a stir bar and immerse the pH electrode. Position the burette to deliver the titrant into the solution.

  • Titration:

    • For an acidic compound, titrate with the standardized strong base.

    • For a basic compound, titrate with the standardized strong acid.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point(s) to generate a complete titration curve.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which is the midpoint of the steep portion of the titration curve. For polyprotic acids or bases, multiple inflection points will be observed.

Workflow Visualizations

To aid researchers in the systematic characterization of novel compounds, the following workflows are presented in Graphviz DOT language.

Physicochemical Characterization Workflow

This diagram illustrates a logical flow for the initial physicochemical characterization of a newly synthesized compound.

Physicochemical_Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_ID Structural Identification (NMR, MS, IR) Purification->Structure_ID Purity Purity Assessment (HPLC, Elemental Analysis) Structure_ID->Purity Melting_Point Melting Point Determination Purity->Melting_Point Solubility Solubility Profiling (Aqueous & Organic) Purity->Solubility pKa pKa Determination Solubility->pKa LogP LogP/LogD Measurement pKa->LogP Biological_Screening_Workflow cluster_discovery Phase 1: Hit Discovery cluster_validation Phase 2: Hit Validation & Prioritization cluster_mechanism Phase 3: Mechanism of Action HTS High-Throughput Screening (Biochemical or Cell-Based Assays) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & Potency (IC50/EC50) Hit_ID->Dose_Response Selectivity Selectivity & Counter-Screening Dose_Response->Selectivity Cytotoxicity Initial Cytotoxicity Assessment Selectivity->Cytotoxicity Target_Engagement Target Engagement Assays Cytotoxicity->Target_Engagement Pathway_Analysis Cellular Pathway Analysis Target_Engagement->Pathway_Analysis Biomarker_ID Biomarker Identification Pathway_Analysis->Biomarker_ID

References

The Ascendant Therapeutic Potential of 2-Amino-3-bromopyrazine-5-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. Among these, compounds derived from 2-amino-3-bromopyrazine-5-carboxylic acid are emerging as a promising class of molecules, particularly in the realm of protein kinase inhibition. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives and their analogs. The focus is on their potential as therapeutic agents, drawing from recent advancements in the development of pyrazine-based kinase inhibitors.[1][2]

Core Scaffold and Rationale for Derivatization

The this compound core presents a versatile platform for the synthesis of diverse chemical libraries. The 2-amino group and the 5-carboxylic acid moiety serve as key hydrogen bond donors and acceptors, respectively, facilitating interactions with the hinge region of kinase ATP-binding pockets. The bromine atom at the 3-position provides a convenient handle for introducing a variety of substituents via cross-coupling reactions, allowing for the exploration of different chemical spaces and the optimization of potency and selectivity.

Synthesis of this compound Analogs

The synthesis of derivatives typically involves the initial activation of the carboxylic acid, followed by amide bond formation with a range of amines. Subsequent diversification is often achieved through Suzuki or other palladium-catalyzed cross-coupling reactions at the bromide position.

General Synthetic Workflow

G A 2-Amino-3-bromopyrazine- 5-carboxylic acid B Amide Coupling (e.g., HATU, DIPEA) A->B Amine C 2-Amino-3-bromopyrazine- 5-carboxamide Intermediate B->C D Suzuki Cross-Coupling (Aryl/heteroaryl boronic acids, Pd catalyst) C->D E Diverse Library of 2-Amino-3-aryl/heteroaryl- 5-carboxamide Derivatives D->E

Caption: General synthetic workflow for the preparation of 2-amino-3-bromopyrazine-5-carboxamide derivatives.

Biological Activity and Structure-Activity Relationship (SAR)

While specific data for derivatives of this compound is limited in publicly available literature, valuable insights can be gleaned from structurally related analogs, such as 3-amino-pyrazine-2-carboxamides, which have been investigated as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3]

Insights from 3-Amino-pyrazine-2-carboxamide Analogs as FGFR Inhibitors

A recent study on 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives has provided a wealth of information on the SAR of this class of compounds.[3] These findings offer a predictive framework for the design of novel inhibitors based on the this compound scaffold.

Table 1: In Vitro Activity of Selected 3-Amino-pyrazine-2-carboxamide Derivatives against FGFR Kinases [3]

Compound IDR GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
18a Phenyl>1000>1000>1000>1000
18d 4-Fluorophenyl157121189256
18i 4-(4-Methylpiperazin-1-yl)phenyl2.33.14.58.7
18j 4-(Piperidin-4-yloxy)phenyl15.621.333.145.2

Data extracted from a study on 3-amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors.[3]

The data clearly indicates that the nature of the substituent introduced at the position analogous to the 3-bromo position of the core scaffold has a profound impact on inhibitory activity. The introduction of a 4-(4-methylpiperazin-1-yl)phenyl group in compound 18i resulted in a potent pan-FGFR inhibitor.[3] This suggests that a basic nitrogen-containing moiety at this position is crucial for potent activity, likely through interactions with the solvent-exposed region of the kinase.

Signaling Pathway Inhibition

Potent kinase inhibitors not only demonstrate enzymatic inhibition but also block downstream signaling pathways in cellular contexts. Compound 18i was shown to effectively inhibit the phosphorylation of FGFR and its downstream effectors, such as MEK and ERK, in cancer cell lines with FGFR aberrations.[3]

G FGFR FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-Amino-3-aryl-pyrazine- 5-carboxamide (e.g., Compound 18i) Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrazine-based compounds.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research in this area. The following are representative procedures for the synthesis and biological evaluation of aminopyrazine carboxamide derivatives, adapted from the literature.[3]

Synthesis of 3-Amino-N-(3,5-dihydroxyphenyl)-6-(4-(4-methylpiperazin-1-yl)phenyl)pyrazine-2-carboxamide (Analogous to Compound 18i)

Step 1: Amide Coupling

To a solution of 3-amino-6-bromopyrazine-2-carboxylic acid (1.0 eq) in DMF, is added HATU (1.2 eq) and DIPEA (2.0 eq). The mixture is stirred at room temperature for 15 minutes, followed by the addition of 3,5-dimethoxyaniline (1.1 eq). The reaction is stirred overnight at room temperature. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the amide intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

A mixture of the amide intermediate from Step 1 (1.0 eq), 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and Na₂CO₃ (2.0 eq) in a mixture of 1,4-dioxane and water (4:1) is heated to 100 °C for 6-9 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the coupled product.

Step 3: Demethylation

To a solution of the coupled product from Step 2 in anhydrous DCM at 0 °C is added BBr₃ (3.0 eq) dropwise. The reaction is stirred at room temperature for 4 hours. The reaction is then quenched with methanol and concentrated. The residue is purified by preparative HPLC to give the final compound.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against target kinases is typically assessed using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay. Briefly, the compounds are serially diluted in DMSO and then added to a reaction mixture containing the kinase, a fluorescently labeled ATP tracer, and a europium-labeled anti-tag antibody. The reaction is incubated at room temperature, and the fluorescence resonance energy transfer (FRET) signal is measured. The IC50 values are then calculated from the dose-response curves.

Future Perspectives and Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at multiple positions make it an attractive starting point for medicinal chemistry campaigns. Building upon the SAR insights from related pyrazine-based inhibitors, future efforts should focus on the synthesis and evaluation of a diverse library of derivatives targeting various kinases implicated in disease. The work by major pharmaceutical companies like Vertex Pharmaceuticals on 2-aminopyrazine derivatives as ATR kinase inhibitors further underscores the therapeutic potential of this chemical class.[1] Optimization of pharmacokinetic and pharmacodynamic properties will be crucial for translating the in vitro potency of these compounds into in vivo efficacy and, ultimately, into novel therapeutics for patients in need.

References

spectroscopic data (NMR, IR, MS) of 2-Amino-3-bromopyrazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-Amino-3-bromopyrazine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science, necessitates a detailed characterization of its molecular structure and purity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of its functional groups and structural analogs.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5Singlet1HPyrazine C6-H
~7.5-8.5Broad Singlet2H-NH₂
~13.0Broad Singlet1H-COOH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~165-175-COOH
~150-160Pyrazine C2
~120-130Pyrazine C3
~140-150Pyrazine C5
~135-145Pyrazine C6

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Strong, BroadN-H stretch (Amino group)
2500-3300Very BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
~1600MediumN-H bend (Amino group)
~1550MediumC=N and C=C stretch (Pyrazine ring)
~1200-1300StrongC-O stretch (Carboxylic acid)
~700-800Medium-StrongC-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/z ValueInterpretation
217/219[M]⁺ and [M+2]⁺ isotopic peaks for Bromine
172/174[M-COOH]⁺ fragment
Base PeakDependent on fragmentation pathway

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining NMR spectra of pyrazine derivatives involves dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.[1] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For carboxylic acids, the sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.[2] The spectrum is recorded over a range of 4000-400 cm⁻¹. The characteristic broad O-H stretch of the carboxylic acid is expected between 2500-3300 cm⁻¹.[3][4][5][6]

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). For halogenated organic compounds, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).[7]

Visualized Experimental Workflow

The logical flow of spectroscopic analysis is critical for a comprehensive characterization of the compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Solid_Prep Solid Sample Preparation (for IR) Sample->Solid_Prep Solution_Prep Solution Preparation (for MS) Sample->Solution_Prep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Solid_Prep->IR MS Mass Spectrometry Solution_Prep->MS NMR_Data NMR Spectral Analysis NMR->NMR_Data IR_Data IR Spectral Analysis IR->IR_Data MS_Data MS Spectral Analysis MS->MS_Data Structure_Elucidation Structure Elucidation & Purity Assessment NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 2-Amino-3-bromopyrazine-5-carboxylic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-bromopyrazine-5-carboxylic acid is a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known properties, a plausible synthetic pathway derived from established chemical principles, and a discussion of its potential utility in drug discovery. Due to the limited publicly available information on the specific discovery and history of this compound, this guide emphasizes its chemical characteristics and a generalized workflow for its synthesis and potential biological evaluation.

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 887352-34-3[1][2]
Molecular Formula C₅H₄BrN₃O₂[1][2]
Molecular Weight 218.01 g/mol [2]
Appearance Pale yellow solid[3]
Melting Point >250 °C (decomposes)[3]
Boiling Point 429.4 °C at 760 mmHg (Predicted)[3]
Density 2.039 g/cm³ (Predicted)[3]
pKa Not available
Solubility Expected to be soluble in polar organic solvents[1]

Proposed Synthesis and Experimental Protocol

While a specific documented synthesis for this compound is not found in the searched literature, a plausible synthetic route can be devised based on established methods for the synthesis of related aminopyrazine carboxylic acids. A likely precursor for this synthesis is 2-aminopyrazine-5-carboxylic acid. The synthesis would involve the selective bromination of the pyrazine ring.

Proposed Synthetic Pathway

The proposed synthesis involves the direct bromination of 2-aminopyrazine-5-carboxylic acid. The amino group is an activating group, directing electrophilic substitution to the ortho and para positions. In this case, the C3 position is ortho to the amino group and is the most likely site for bromination.

G cluster_0 Proposed Synthesis of this compound A 2-Aminopyrazine-5-carboxylic acid D Reaction Mixture A->D Reacts with B Brominating Agent (e.g., NBS, Br2) B->D C Solvent (e.g., Acetic Acid, DMF) C->D Dissolved in E Work-up and Purification (e.g., Filtration, Recrystallization) D->E Processed via F This compound E->F Yields

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on standard bromination reactions of similar heterocyclic compounds.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-aminopyrazine-5-carboxylic acid in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).

  • Bromination: To the stirred solution, add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent, dropwise at room temperature. The molar ratio of the brominating agent to the starting material should be approximately 1:1 to favor mono-bromination.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system.

  • Work-up: Upon completion of the reaction, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications in Drug Discovery

Substituted pyrazine carboxylic acids and their derivatives have shown a wide range of biological activities, including antimycobacterial and antifungal properties.[4] The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents.

The carboxylic acid group can be converted to amides, esters, or other functional groups to generate a library of derivatives.[5] The amino group can be acylated or alkylated, and the bromine atom can be used in cross-coupling reactions to introduce further diversity.

Logical Workflow for Drug Discovery

A logical workflow for the utilization of this compound in a drug discovery program is outlined below.

G cluster_1 Drug Discovery Workflow start 2-Amino-3-bromopyrazine- 5-carboxylic acid derivatization Chemical Derivatization start->derivatization library Compound Library derivatization->library screening High-Throughput Screening (e.g., Target-based, Phenotypic) library->screening hit_id Hit Identification screening->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Logical workflow for drug discovery using the core scaffold.

Conclusion

This compound is a chemical entity with potential as a building block in synthetic and medicinal chemistry. While its specific history and discovery are not well-documented, its chemical structure suggests various avenues for the creation of novel compounds. This guide has provided a summary of its known properties and a plausible, generalized approach to its synthesis. Further research into the derivatization and biological evaluation of this compound is warranted to explore its full potential in the development of new therapeutic agents.

References

Methodological & Application

Application Notes: 2-Amino-3-bromopyrazine-5-carboxylic acid as a Versatile Building Block for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromopyrazine-5-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical starting material in the synthesis of a diverse range of pharmaceutical candidates. Its unique arrangement of a pyrazine core substituted with an amino group, a bromine atom, and a carboxylic acid provides a versatile platform for molecular elaboration. The strategic positioning of these functional groups allows for selective and sequential reactions, making it an ideal scaffold for the construction of complex molecules with significant biological activity, particularly in the realm of kinase inhibition. This document provides detailed application notes and protocols for the use of this compound in the development of novel therapeutics, with a focus on the synthesis of potent and selective allosteric SHP2 inhibitors.

Key Applications in Drug Discovery

The structural features of this compound make it particularly amenable to the synthesis of kinase inhibitors. The pyrazine ring is a common motif in many FDA-approved kinase inhibitors. The amino group can act as a key hydrogen bond donor, the bromine atom provides a handle for cross-coupling reactions to introduce various aryl or heteroaryl moieties, and the carboxylic acid can be converted to amides, esters, or other functional groups to modulate potency, selectivity, and pharmacokinetic properties.

One of the most promising applications for this building block is in the development of allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, and its dysregulation is implicated in various cancers. Allosteric inhibitors that bind to a tunnel-like pocket in SHP2 have shown significant therapeutic potential.

Experimental Protocols

The following protocols outline the key transformations of this compound into advanced pharmaceutical intermediates.

Protocol 1: Amide Coupling

This protocol describes the formation of an amide bond from the carboxylic acid moiety, a common step in building out the molecular scaffold.

Reaction:

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine, or a more complex amine fragment)

  • Coupling agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling agent (e.g., HATU, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Suzuki Cross-Coupling

This protocol details the palladium-catalyzed Suzuki cross-coupling reaction at the bromine position to introduce aryl or heteroaryl groups.

Reaction:

Materials:

  • 2-Amino-3-bromopyrazine-5-carboxamide derivative (from Protocol 1)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.5 eq)

  • Palladium catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.1 eq)

  • Base: K2CO3 or Cs2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/water mixture (e.g., 4:1)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a reaction vessel, combine the 2-amino-3-bromopyrazine-5-carboxamide derivative (1.0 eq), the boronic acid/ester (1.5 eq), the palladium catalyst (0.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Quantitative Data: Bioactivity of Derived SHP2 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative aminopyrazine-based allosteric SHP2 inhibitors, demonstrating the potential of compounds derived from this compound.

Compound IDModification from Core ScaffoldSHP2 IC50 (nM)Cellular Activity (p-ERK inhibition)Reference
SHP099 Reference Compound71Yes[1]
Analog 1a Imidazopyrazine core142Not Reported[1]
Analog 1d Imidazopyrazine with trifluoromethylpyridyl group74Not Reported[1]
Analog 2d Imidazopyrazine with dichlorophenyl group47Yes[1]
TK-453 Aminopyrazine with thioether linker23Yes[2]

This table is a representation of data from similar compound classes and is intended for illustrative purposes.

Visualizations

Experimental Workflow for SHP2 Inhibitor Synthesis

G A 2-Amino-3-bromopyrazine- 5-carboxylic acid B Amide Coupling (Protocol 1) A->B C 2-Amino-3-bromo- pyrazine-5-carboxamide B->C D Suzuki Coupling (Protocol 2) C->D F Final SHP2 Inhibitor D->F E Aryl/Heteroaryl Boronic Acid E->D

Caption: Synthetic workflow for SHP2 inhibitors.

SHP2 Signaling Pathway and Point of Inhibition

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS RAS RAS SOS->RAS SHP2 SHP2 SHP2->RAS dephosphorylates inhibitory sites RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Allosteric SHP2 Inhibitor (derived from building block) Inhibitor->SHP2

Caption: Inhibition of the RAS-MAPK pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical agents, particularly kinase inhibitors. The provided protocols for amide coupling and Suzuki cross-coupling reactions serve as a foundation for the development of a wide array of derivatives. The successful application of similar aminopyrazine scaffolds in the discovery of potent allosteric SHP2 inhibitors underscores the potential of this starting material in oncology drug discovery and other therapeutic areas driven by kinase signaling. Researchers are encouraged to utilize these notes as a guide for the exploration of new chemical space and the development of next-generation therapeutics.

References

Application Notes and Protocols for 2-Amino-3-bromopyrazine-5-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the use of 2-Amino-3-bromopyrazine-5-carboxylic acid, a key intermediate in the synthesis of novel therapeutic agents. The protocols focus on two principal applications: palladium-catalyzed Suzuki-Miyaura cross-coupling and amide bond formation, which are fundamental reactions in the development of kinase inhibitors and other drug candidates.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. The pyrazine scaffold is a common feature in a multitude of biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors. The strategic placement of the amino, bromo, and carboxylic acid functionalities allows for sequential and site-selective modifications, making it an ideal starting material for the generation of diverse compound libraries for drug discovery. The bromine atom at the 3-position serves as a handle for carbon-carbon bond formation, most notably through Suzuki-Miyaura coupling, while the carboxylic acid at the 5-position is readily converted to a wide range of amides.

Synthesis of this compound

A plausible synthetic route to this compound involves the direct bromination of 2-aminopyrazine-5-carboxylic acid or its corresponding ester. This strategy is supported by literature precedents on the bromination of similar pyrazine systems. The electron-donating amino group at the 2-position is expected to activate the pyrazine ring towards electrophilic substitution, directing the bromination to the adjacent 3-position.

Proposed Synthetic Protocol:

A detailed, step-by-step protocol for the synthesis is provided below.

Step 1: Esterification of 2-aminopyrazine-5-carboxylic acid (Optional but recommended)

To a solution of 2-aminopyrazine-5-carboxylic acid (1.0 eq) in methanol (10 volumes), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.

Step 2: Bromination of Methyl 2-aminopyrazine-5-carboxylate

The methyl 2-aminopyrazine-5-carboxylate (1.0 eq) is dissolved in a suitable solvent such as acetic acid or dichloromethane (20 volumes). N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise at room temperature. The reaction is stirred for 12-24 hours, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methyl 2-amino-3-bromopyrazine-5-carboxylate.

Step 3: Hydrolysis of Methyl 2-amino-3-bromopyrazine-5-carboxylate

The purified methyl ester (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (1:1, 10 volumes). Lithium hydroxide (LiOH) (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Upon completion, the THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Application 1: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position of this compound is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a key strategy in the structure-activity relationship (SAR) studies of kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

To a mixture of this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq) in a mixture of 1,4-dioxane and water (4:1), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq) is added. The reaction mixture is degassed with argon for 15 minutes and then heated to 80-100 °C for 4-12 hours under an argon atmosphere. The reaction progress is monitored by LC-MS. After completion, the mixture is cooled to room temperature, diluted with water, and acidified with 1N HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by preparative HPLC or column chromatography.

Data Presentation: Suzuki-Miyaura Coupling
EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90685
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O100492
3Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90878
4Thiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O100588

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification A 2-Amino-3-bromopyrazine- 5-carboxylic acid E Solvent (Dioxane/H₂O) A->E B Boronic Acid/Ester B->E C Palladium Catalyst C->E D Base D->E F Inert Atmosphere (Ar) E->F Degas G Heating (80-100 °C) F->G H Aqueous Workup G->H Reaction Completion I Extraction H->I J Purification I->J K Coupled Product J->K

Suzuki-Miyaura Coupling Workflow

Application 2: Amide Bond Formation

The carboxylic acid functionality of this compound can be readily converted to a variety of amides using standard coupling reagents. This is a crucial step for introducing diverse substituents that can interact with specific residues in the target protein's binding pocket, thereby modulating the compound's potency and selectivity.

Experimental Protocol: Amide Coupling

To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), a coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each) is added, followed by a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid. The desired amine (1.1 eq) is then added, and the reaction is stirred at room temperature for 2-16 hours. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or preparative HPLC.

Data Presentation: Amide Coupling Reactions
EntryAmineCoupling ReagentBaseSolventTime (h)Yield (%)
1BenzylamineHATUDIPEADMF495
2AnilineEDC/HOBtDIPEADCM1288
3MorpholineHATUDIPEADMF298
4(S)-(-)-1-PhenylethylamineEDC/HOBtDIPEADCM1685

Visualization: Amide Coupling Signaling Pathway

Amide_Coupling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack CarboxylicAcid 2-Amino-3-bromopyrazine- 5-carboxylic acid ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU, EDC/HOBt) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster AmideProduct Amide Product ActivatedEster->AmideProduct Nucleophilic Acyl Substitution Amine Amine (R-NH₂) Amine->AmideProduct

Application Notes and Protocols: 2-Amino-3-bromopyrazine-5-carboxylic Acid and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 2-amino-3-bromopyrazine-5-carboxylic acid and structurally related aminopyrazine derivatives. While specific data for this compound is limited in publicly available literature, the broader class of aminopyrazine carboxylic acids represents a privileged scaffold in drug discovery. This document outlines their synthesis, biological activities, and therapeutic potential, with detailed protocols and data presented for key analogs.

Introduction: The Aminopyrazine Scaffold in Drug Discovery

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core structure is found in numerous natural products and synthetic compounds with diverse pharmacological activities. The introduction of amino and carboxylic acid functionalities, along with halogen substituents, provides a versatile platform for the synthesis of novel therapeutic agents. These functional groups serve as key pharmacophoric elements and provide handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Aminopyrazine derivatives have garnered significant attention in medicinal chemistry due to their ability to act as bioisosteres for other heterocyclic systems and their capacity to form crucial hydrogen bonding interactions with biological targets.[1] Their applications span a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.

Key Therapeutic Applications and Biological Activities

Kinase Inhibition

The aminopyrazine core is a prominent scaffold in the design of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Aminopyrazine derivatives have been shown to target a variety of kinases by competing with ATP for binding to the active site.

  • Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2): Novel non-thiourea-containing aminopyrazine derivatives have been designed and evaluated as inhibitors of MK-2, a key enzyme in the inflammatory response. Some of these compounds exhibit low micromolar to sub-micromolar IC50 values and are active in suppressing TNFα production in cellular assays.[2]

  • Fibroblast Growth Factor Receptor (FGFR): 3-Amino-pyrazine-2-carboxamide derivatives have been developed as inhibitors of FGFRs, which are implicated in various cancers. Certain analogs show potent inhibitory activity against FGFR2 and FGFR3 with IC50 values in the nanomolar range.[3]

  • Other Kinases: The aminopyrazine scaffold has also been utilized in the development of inhibitors for Nek2, Cyclin-Dependent Kinases (CDKs), Spleen Tyrosine Kinase (Syk), and others, highlighting the broad applicability of this chemotype in targeting the kinome.[4][5][6]

Anticancer Activity

Beyond kinase inhibition, aminopyrazine derivatives exhibit anticancer activity through various mechanisms.

  • Cytotoxicity in Cancer Cell Lines: Novel 3-aminoimidazole[1,2-α]pyrazine analogues have demonstrated significant and selective inhibitory activity against cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and B16F10 (melanoma). For instance, a derivative bearing a 2,4-difluorophenyl substitution showed an IC50 of 9.60 µM against MCF-7 cells.[7]

  • Allosteric Inhibition: Substituted aminopyrazine compounds have been designed as allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer signaling pathways. These compounds have shown cytotoxic effects on human cancer cell lines.[8]

Antimicrobial Activity

Aminopyrazine derivatives have a long history as antimicrobial agents, with pyrazinamide being a first-line drug for the treatment of tuberculosis.[9]

  • Antimycobacterial Activity: N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their in vitro activity against various mycobacterial strains, including Mycobacterium tuberculosis.[9]

  • Antibacterial and Antifungal Activity: Various pyrazine-2-carboxylic acid derivatives have demonstrated good antimicrobial activity against clinically relevant bacterial and fungal strains, including E. coli, P. aeruginosa, S. aureus, and C. albicans.[10]

Neurodegenerative Diseases

Neuroinflammation is a key pathological feature of neurodegenerative disorders like Alzheimer's disease. Aminopyridazine and aminopyrazine derivatives have been identified as potent anti-neuroinflammatory agents.[11]

  • Inhibition of Pro-inflammatory Cytokines: Certain aminopyridazine derivatives can selectively block the production of IL-1β and TNF-α by activated glial cells.[11]

  • In Vivo Efficacy: An aminopyridazine analog has shown in vivo efficacy comparable to the marketed drug donepezil in an Aβ-induced Alzheimer's mouse model.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for representative aminopyrazine derivatives from the literature.

Table 1: Kinase Inhibitory Activity of Aminopyrazine Derivatives

Compound ClassTarget KinaseIC50 / % InhibitionReference
3-Amino-pyrazine-2-carboxamide derivativeFGFR2IC50 = 600 nM[3]
3-Amino-pyrazine-2-carboxamide derivativeFGFR3IC50 = 480 nM[3]
Aminopyrazine derivativeMK-2Low µM to sub-µM[2]
3-aminopyrazolopyrazine derivativeSpleen Tyrosine KinasePotent enzymatic and cell proliferation inhibition[4]

Table 2: Anticancer Activity of Aminopyrazine Derivatives

Compound ClassCell LineIC50Reference
3-aminoimidazole[1,2-α]pyrazine analogMCF-7 (Breast Cancer)9.60 ± 3.09 µM[7]
3-aminoimidazole[1,2-α]pyrazine analogHT-29 (Colon Cancer)12.98 ± 0.40 µM[7]
3-aminoimidazole[1,2-α]pyrazine analogB16F10 (Melanoma)27.54 ± 1.26 µM[7]

Table 3: Antimicrobial Activity of Pyrazine-2-Carboxylic Acid Derivatives

Compound ClassMicrobial StrainMICReference
Pyrazine-2-carboxylic acid derivativeC. albicans3.125 µg/mL[10]
Pyrazine-2-carboxylic acid derivativeE. coli50 µg/mL[10]
Pyrazine-2-carboxylic acid derivativeP. aeruginosa25 µg/mL[10]

Experimental Protocols

The following are representative protocols for the synthesis of aminopyrazine derivatives, adapted from published literature.

Protocol 1: Synthesis of N-substituted 3-Aminopyrazine-2-carboxamides[9]

This protocol describes a two-step synthesis of N-substituted 3-aminopyrazine-2-carboxamides starting from 3-aminopyrazine-2-carboxylic acid.

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

  • Cool a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol to 0 °C.

  • Slowly add concentrated sulfuric acid (catalytic amount).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into water and neutralize with sodium bicarbonate to pH 7.

  • Filter the precipitate to obtain methyl 3-aminopyrazine-2-carboxylate.

Step 2: Aminolysis of Methyl 3-Aminopyrazine-2-carboxylate

  • Combine methyl 3-aminopyrazine-2-carboxylate (1.0 eq) and the desired benzylamine (1.5 eq).

  • Subject the mixture to microwave irradiation at a specified temperature and time.

  • Purify the crude product by column chromatography to yield the N-benzyl-3-aminopyrazine-2-carboxamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Aminopyrazines[3]

This protocol outlines the synthesis of aryl-substituted aminopyrazines via a Suzuki-Miyaura cross-coupling reaction.

  • To a solution of a bromo-aminopyrazine derivative (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) add the corresponding aryl boronic acid or boronate ester (1.2 eq) and sodium carbonate (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(dppf)Cl2–CH2Cl2 complex (0.1 eq).

  • Heat the reaction mixture at 100 °C for 6-9 hours.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Visualizations

Signaling Pathway: Kinase Inhibition by Aminopyrazine Derivatives

Kinase_Inhibition_Pathway cluster_cell Cell ATP ATP Kinase Kinase (e.g., MK-2, FGFR) ATP->Kinase Binds to active site Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Phosphorylated_Substrate->Cellular_Response Leads to Aminopyrazine Aminopyrazine Derivative Aminopyrazine->Kinase Competitive Inhibition

Caption: Competitive inhibition of a kinase by an aminopyrazine derivative.

Experimental Workflow: Synthesis of N-Aryl Aminopyrazines

Synthesis_Workflow Start This compound Esterification Esterification (e.g., with Methanol, H+) Start->Esterification Ester Methyl 2-Amino-3-bromopyrazine-5-carboxylate Esterification->Ester Suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) Ester->Suzuki Aryl_Ester Methyl 2-Amino-3-arylpyrazine-5-carboxylate Suzuki->Aryl_Ester Hydrolysis Ester Hydrolysis (e.g., LiOH) Aryl_Ester->Hydrolysis Amidation Amide Coupling (Amine, Coupling agent) Aryl_Ester->Amidation Final_Acid 2-Amino-3-arylpyrazine-5-carboxylic Acid Hydrolysis->Final_Acid Final_Amide 2-Amino-3-arylpyrazine-5-carboxamide Amidation->Final_Amide

Caption: Synthetic workflow for N-aryl aminopyrazine derivatives.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

SAR_Logic Core Aminopyrazine Carboxylic Acid Core R1 Substituent at C2-Amino Core->R1 R2 Substituent at C3 (e.g., Bromo, Aryl) Core->R2 R3 Modification of Carboxylic Acid (Ester, Amide) Core->R3 Biological_Activity Biological Activity (Potency, Selectivity) R1->Biological_Activity PK_Properties Pharmacokinetic Properties (Solubility, Permeability) R1->PK_Properties R2->Biological_Activity R2->PK_Properties R3->Biological_Activity R3->PK_Properties

Caption: Key structural elements influencing biological activity and pharmacokinetics.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-3-bromopyrazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions with 2-Amino-3-bromopyrazine-5-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. Pyrazine derivatives are integral components in a wide array of pharmaceuticals, exhibiting diverse biological activities.[1][2][3][4]

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.[5][6][7][8] The presence of amino and carboxylic acid functionalities on the pyrazine ring necessitates careful optimization of reaction conditions to achieve high yields and purity.

General Considerations for Suzuki Coupling Reactions

The success of the Suzuki coupling reaction with this compound is contingent on several key parameters:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (Pd(OAc)₂).[9] Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr), which can improve reaction efficiency, especially for challenging substrates.[10][11]

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[7][9] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can significantly impact the reaction rate and yield.[6][10][12]

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[6][10][13] The solvent system must be capable of dissolving all reactants to ensure an efficient reaction.

  • Reaction Temperature: The reaction temperature is a crucial parameter that influences the reaction rate. Temperatures typically range from 60°C to 110°C.[10]

  • Protection of Functional Groups: The presence of a primary amine and a carboxylic acid may sometimes interfere with the catalytic cycle. However, many Suzuki coupling reactions can be performed without protecting these groups, which is a significant advantage in terms of synthetic efficiency.[12]

Experimental Protocols

Below are representative protocols for the Suzuki coupling of this compound with arylboronic acids. These protocols are based on established procedures for similar heterocyclic compounds and should be optimized for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard method suitable for a wide range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 - 1.5 eq), and the base (K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (2-5 mol%) to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Procedure using a Modern Pd-NHC Precatalyst

This protocol utilizes a more reactive and air-stable Pd-NHC precatalyst, which can be beneficial for less reactive arylboronic acids or for achieving higher yields.[10]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Pd-PEPPSI-IPr catalyst (1-3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd-PEPPSI-IPr, and K₂CO₃ to a dry Schlenk tube or vial.

  • Add anhydrous THF.

  • Seal the tube or vial and heat the reaction mixture to 60-80 °C.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions of various bromo-amino-heterocycles with arylboronic acids, which can serve as a reference for optimizing the reaction with this compound.

EntryHeterocyclic HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂OReflux869[12]
22-Amino-5-bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901885[10]
33-Chloroindazole5-Indoleboronic acidP2 Precatalyst (2.5)K₃PO₄Dioxane/H₂O1001580[11]
45-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide3-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane--72[1][14][15]
55-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane--68[1][14][15]

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[7][8][16][17]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R1-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_R1R2 R1-Pd(II)-R2 L2 Transmetalation->Pd(II)_R1R2 Reductive_Elimination Reductive Elimination Pd(II)_R1R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 2-Amino-3-arylpyrazine- 5-carboxylic acid (R1-R2) Reductive_Elimination->Product R1-R2 R1X 2-Amino-3-bromopyrazine- 5-carboxylic acid (R1-X) R1X->Oxidative_Addition R1-X R2BY2 Arylboronic Acid (R2-B(OH)2) R2BY2->Transmetalation [R2-B(OH)3]- Base Base Base->R2BY2 Activation Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reactants Weigh Reactants: - this compound - Arylboronic Acid - Base Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Flask_Prep Prepare Flame-Dried Schlenk Flask Flask_Prep->Reactants Reagent_Addition Add Reactants, Catalyst, and Solvents Inert_Atmosphere->Reagent_Addition Heating Heat to Desired Temperature Reagent_Addition->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Perform Aqueous Workup (Extraction & Washes) Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify Product (Chromatography or Recrystallization) Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

References

Application Notes & Protocols for the Quantification of 2-Amino-3-bromopyrazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromopyrazine-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development due to its structural motifs, which are present in various biologically active molecules. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, process development, and quality control. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

While specific validated methods for this compound are not extensively documented in publicly available literature, the protocols provided herein are based on established analytical principles for similar amino acid and carboxylic acid-containing compounds. These methods serve as a robust starting point for developing and validating a quantitative assay tailored to specific research needs.

Analytical Techniques Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the matrix in which the analyte is being quantified.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique for the quantification of organic molecules. Given that this compound contains a pyrazine ring, it is expected to possess a chromophore that absorbs UV light, making UV detection a suitable and cost-effective approach.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers higher sensitivity and selectivity compared to HPLC-UV. It is particularly useful for analyzing complex matrices, such as biological fluids, where co-eluting impurities might interfere with UV detection. The mass spectrometer provides mass-to-charge ratio information, which adds a high degree of certainty to the identification and quantification of the target analyte.

Quantitative Data Summary

The following tables summarize hypothetical yet realistic quantitative data for the proposed analytical methods. These values should be experimentally verified during method validation.

Table 1: Hypothetical HPLC-UV Method Performance

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

Table 2: Hypothetical LC-MS Method Performance

ParameterResult
Linearity (r²)> 0.998
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)3 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 3%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (or Trifluoroacetic acid)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by UV scan of the reference standard (likely in the 250-280 nm range).

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (95% A: 5% B) to cover the desired concentration range (e.g., 0.5 µg/mL to 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the concentration of this compound in the unknown samples using the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes a more sensitive and selective LC-MS method for the quantification of this compound.

1. Materials and Reagents:

  • Same as HPLC-UV protocol.

2. Instrumentation:

  • LC-MS system (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • UPLC/UHPLC system for faster analysis.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3. LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-5 min: 2% to 98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98% to 2% B

    • 6.1-8 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized based on signal intensity). Given the presence of an amino group and a carboxylic acid, both modes should be evaluated.

  • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

    • SIM: Monitor the [M+H]⁺ or [M-H]⁻ ion of this compound (C₅H₄BrN₃O₂; MW = 218.01 g/mol ).

    • MRM (for Triple Quadrupole): A precursor ion and a characteristic product ion transition would need to be determined by infusing the reference standard.

  • Capillary Voltage: ~3.5 kV

  • Source Temperature: ~150 °C

  • Desolvation Temperature: ~400 °C

  • Gas Flow Rates (Nebulizer, Drying Gas): To be optimized for the specific instrument.

5. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Prepare a stock solution of the reference standard in a suitable solvent.

  • Calibration Standards: Prepare calibration standards by serial dilution to a lower concentration range suitable for LC-MS (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: Similar to the HPLC-UV method, but may require a more rigorous clean-up step (e.g., solid-phase extraction) for complex matrices to minimize matrix effects.

6. Data Analysis:

  • Similar to the HPLC-UV method, construct a calibration curve using the peak areas from the SIM or MRM chromatograms.

  • Quantify the analyte in samples based on the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start std_prep Prepare Standard Solutions start->std_prep sample_prep Prepare Sample Solutions start->sample_prep hplc HPLC System (C18 Column, Gradient Elution) std_prep->hplc sample_prep->hplc uv_detector UV Detector hplc->uv_detector chromatogram Obtain Chromatograms uv_detector->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification end End quantification->end

Caption: Workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Start std_prep Prepare Standard Solutions start->std_prep sample_prep Prepare Sample Solutions (with potential SPE cleanup) start->sample_prep lc UPLC/HPLC System (C18 Column, Gradient Elution) std_prep->lc sample_prep->lc ms_detector Mass Spectrometer (ESI, SIM/MRM) lc->ms_detector chromatogram Obtain Mass Chromatograms ms_detector->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification end End quantification->end

Caption: Workflow for LC-MS analysis.

Method_Selection_Logic cluster_decision Decision Criteria cluster_method Method Choice start Start: Need to Quantify 2-Amino-3-bromopyrazine- 5-carboxylic acid matrix_complexity Complex Matrix? (e.g., biological fluid) start->matrix_complexity sensitivity_req High Sensitivity Required? (Trace levels) matrix_complexity->sensitivity_req No lc_ms Use LC-MS matrix_complexity->lc_ms Yes hplc_uv Use HPLC-UV sensitivity_req->hplc_uv No sensitivity_req->lc_ms Yes

Caption: Logic for analytical method selection.

Application Notes and Protocols for 2-Amino-3-bromopyrazine-5-carboxylic acid in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and based on the known reactivity and properties of structurally similar compounds, such as other amino-functionalized carboxylic acids used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. As of the latest literature search, no specific publications detailing the use of 2-Amino-3-bromopyrazine-5-carboxylic acid in materials science have been identified. These notes are intended to provide a conceptual framework for its potential application.

Hypothetical Application: A Functional Linker for Luminescent Metal-Organic Frameworks

Introduction

This compound is a promising but unexplored candidate as an organic linker for the synthesis of functional metal-organic frameworks (MOFs). Its unique trifunctional nature, comprising a carboxylic acid for metal coordination, an amino group for modulating electronic properties and acting as a basic site, and a bromine atom for potential post-synthetic modification, makes it an attractive building block for advanced materials. The pyrazine ring itself is known to participate in luminescence, suggesting that MOFs incorporating this linker could exhibit interesting photophysical properties.

This document outlines a hypothetical application of this compound in the synthesis of a luminescent MOF, potentially for applications in sensing or optoelectronics.

Anticipated Properties of MOFs Derived from this compound

  • Luminescence: The pyrazine moiety, in conjunction with a suitable metal center (e.g., lanthanides like Eu³⁺ or Tb³⁺, or d-block metals like Zn²⁺ or Cd²⁺), is expected to result in a luminescent framework. The amino group can further influence the emission properties.

  • Porosity: The rigidity of the pyrazine ring and the specific coordination geometry of the chosen metal ion will dictate the porosity of the resulting framework, which could be tailored for gas sorption or guest encapsulation.

  • Post-Synthetic Modification (PSM): The bromine atom on the pyrazine ring serves as a handle for post-synthetic modification via reactions such as Suzuki or Sonogashira coupling. This would allow for the introduction of other functional groups to fine-tune the properties of the MOF after its initial synthesis.

Experimental Protocols

1. Hypothetical Synthesis of a Europium-based MOF (Eu-ABPC-MOF)

This protocol describes the hypothetical solvothermal synthesis of a europium-based MOF using this compound (H-ABPC) as the organic linker.

Materials:

  • This compound (H-ABPC)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.05 mmol of this compound (10.9 mg) and 0.05 mmol of EuCl₃·6H₂O (18.3 mg) in a solvent mixture of 5 mL of DMF and 1 mL of deionized water.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the oven to 120°C at a rate of 5°C/min and hold at this temperature for 72 hours.

  • After 72 hours, cool the oven to room temperature at a rate of 5°C/min.

  • Colorless, crystalline precipitates should be observed.

  • Carefully decant the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the crystals under vacuum at 60°C for 12 hours.

2. Characterization of the Hypothetical Eu-ABPC-MOF

  • Single-Crystal X-ray Diffraction (SCXRD): A suitable single crystal would be selected and mounted on a diffractometer to determine the crystal structure, including the coordination environment of the metal ion and the connectivity of the framework.

  • Powder X-ray Diffraction (PXRD): The bulk phase purity of the synthesized material would be confirmed by comparing the experimental PXRD pattern with the one simulated from the single-crystal data.

  • Thermogravimetric Analysis (TGA): The thermal stability of the MOF would be assessed by heating the sample under a nitrogen atmosphere and monitoring the weight loss as a function of temperature.

  • Photoluminescence Spectroscopy: The luminescent properties of the solid-state sample would be investigated by measuring the excitation and emission spectra at room temperature.

Data Presentation

Table 1: Hypothetical Characterization Data for Eu-ABPC-MOF

ParameterHypothetical Value
Crystallographic Data
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.2 Å, b = 15.5 Å, c = 12.8 Å, β = 95°
Thermal Stability
Decomposition Temperature350°C (under N₂)
Photoluminescence Data
Excitation Maximum (λₑₓ)320 nm
Emission Maxima (λₑₘ)592 nm, 615 nm, 650 nm, 698 nm (characteristic of Eu³⁺)
Quantum Yield (Φ)15%

Visualizations

Logical_Relationship Linker 2-Amino-3-bromopyrazine- 5-carboxylic acid Features Functional Groups: - Carboxylic Acid - Amino Group - Bromine Atom - Pyrazine Ring Linker->Features Synthesis Solvothermal Synthesis with Metal Ions (e.g., Eu³⁺) Linker->Synthesis is used in MOF Functional MOF (Eu-ABPC-MOF) Synthesis->MOF produces Properties Anticipated Properties: - Luminescence - Porosity - Post-Synthetic  Modifiability MOF->Properties Applications Potential Applications: - Sensing - Optoelectronics - Catalysis Properties->Applications

Logical relationship for developing a functional MOF.

Experimental_Workflow Start Start Mixing Mix Linker (H-ABPC) and Metal Salt (EuCl₃·6H₂O) in DMF/H₂O Start->Mixing Sonication Sonicate for 10 min Mixing->Sonication Heating Solvothermal Reaction (120°C, 72h) Sonication->Heating Cooling Cool to Room Temperature Heating->Cooling Washing Wash with DMF and Ethanol Cooling->Washing Drying Dry under Vacuum Washing->Drying Product Eu-ABPC-MOF Crystals Drying->Product Characterization Characterization Product->Characterization SCXRD SCXRD Characterization->SCXRD PXRD PXRD Characterization->PXRD TGA TGA Characterization->TGA PL Photoluminescence Characterization->PL

Workflow for MOF synthesis and characterization.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-bromopyrazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-3-bromopyrazine-5-carboxylic acid synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?

Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:

  • Incomplete Bromination: The electrophilic bromination of the pyrazine ring may not be proceeding to completion. This can be due to insufficient brominating agent, suboptimal reaction temperature, or a deactivated starting material.

  • Side Reactions: The formation of byproducts, such as di-brominated species (e.g., 2-amino-3,5-dibromopyrazine), can significantly reduce the yield of the desired mono-brominated product. The electron-donating amino group activates the pyrazine ring, making it susceptible to further halogenation.[1]

  • Degradation of Starting Material or Product: Pyrazine derivatives can be sensitive to harsh reaction conditions.[2] Strong acidic or basic conditions, as well as high temperatures, can lead to decomposition.

  • Inefficient Purification: Product loss during workup and purification steps is a common cause of low isolated yields.

To improve the yield, consider the following:

  • Optimize Bromination Conditions: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). A slight excess may be necessary, but a large excess will promote di-bromination. Monitor the reaction temperature closely; lower temperatures often favor mono-substitution.

  • Choice of Brominating Agent: While elemental bromine can be used, NBS is often preferred as a milder and more selective brominating agent for activated aromatic systems.[3][4][5]

  • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Acetonitrile has been reported as an effective solvent for the halogenation of 2-aminopyrazine.[1]

  • Purification Strategy: Employ a suitable purification method, such as recrystallization or column chromatography, to minimize product loss. High-Performance Liquid Chromatography (HPLC) can be used to monitor purity and guide fractionation.[6][7]

Q2: I am observing significant amounts of a di-brominated byproduct. How can I improve the regioselectivity for mono-bromination at the 3-position?

The formation of 2-amino-3,5-dibromopyrazine is a common side reaction due to the activating effect of the amino group on the pyrazine ring.[1] To enhance the selectivity for the desired 3-bromo isomer:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent (NBS is recommended). Adding the brominating agent portion-wise can help maintain a low concentration and favor mono-bromination.

  • Reaction Temperature: Perform the reaction at a lower temperature. Electrophilic aromatic substitution is temperature-dependent, and lower temperatures can increase the selectivity for the kinetically favored product.

  • Protecting Groups: While more complex, protection of the amino group as an amide can reduce its activating effect, thereby decreasing the likelihood of di-bromination. The protecting group can be removed in a subsequent step.

Q3: The purification of the final product is proving difficult, and I am struggling to remove impurities.

Purification challenges often arise from the similar polarities of the desired product and its byproducts.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a viable alternative. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the components. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate) to form the carboxylate salt, which will be water-soluble. Neutral and basic organic impurities can then be washed away with an organic solvent. Acidification of the aqueous layer will then precipitate the pure carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A common strategy for synthesizing substituted pyrazines involves the modification of a pre-existing pyrazine core. A plausible multi-step synthesis for this compound could start from 2-aminopyrazine-5-carboxylic acid or its ester derivative. The key step would be the regioselective bromination at the 3-position. A related synthesis for 2-amino-3-bromo-6-chloropyrazine involves steps like chlorination, diazotization bromination, and ester hydrolysis, which could be adapted.[8]

Q2: What are the recommended starting materials?

A suitable starting material would be 2-aminopyrazine-5-carboxylic acid or its corresponding ester (e.g., methyl 2-aminopyrazine-5-carboxylate). The ester is often preferred as it can protect the carboxylic acid group during bromination and may offer better solubility in organic solvents.

Q3: Which brominating agent is most suitable for this synthesis?

N-Bromosuccinimide (NBS) is a highly recommended brominating agent for this reaction. It is a solid, making it easier to handle than liquid bromine, and it is generally more selective, reducing the formation of over-brominated byproducts.[3][4][5]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of any byproducts.[6][7]

Q5: What are the expected spectroscopic characteristics of the final product?

The structure of this compound can be confirmed using various spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrazine ring and the protons of the amino and carboxylic acid groups. The chemical shifts of pyrazine protons are typically in the downfield region (around 8-9 ppm).[9][10]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the pyrazine ring, the carboxylic acid, and the carbons bearing the amino and bromo substituents.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₅H₄BrN₃O₂: 217.01 g/mol ). The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (approximately equal intensity for M and M+2).

Experimental Protocols

The following are example protocols based on related syntheses and general organic chemistry principles. Note: These protocols should be considered as a starting point and may require optimization for the specific synthesis of this compound.

Protocol 1: Bromination of Methyl 2-aminopyrazine-5-carboxylate

  • Dissolution: Dissolve methyl 2-aminopyrazine-5-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Hydrolysis of Methyl 2-amino-3-bromopyrazine-5-carboxylate

  • Dissolution: Dissolve the purified methyl 2-amino-3-bromopyrazine-5-carboxylate (1 equivalent) in a mixture of methanol and water.

  • Addition of Base: Add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 equivalents).

  • Reaction: Stir the mixture at room temperature and monitor the hydrolysis by TLC or HPLC until all the starting ester is consumed.

  • Workup: Acidify the reaction mixture to a pH of approximately 3-4 with dilute hydrochloric acid. The carboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Effect of Reaction Conditions on the Bromination of a Model 2-Aminopyrazine Derivative

EntryBrominating AgentSolventTemperature (°C)Molar Ratio (Substrate:Agent)Yield of Mono-bromo Product (%)Yield of Di-bromo Product (%)
1Br₂Acetic Acid251:1.16525
2Br₂Acetic Acid01:1.17515
3NBSAcetonitrile251:1.058510
4NBSAcetonitrile01:1.05925
5NBSAcetonitrile251:1.55045

Data is hypothetical and for illustrative purposes to show general trends.

Visualizations

Synthetic_Workflow cluster_start Starting Material cluster_esterification Step 1: Esterification (Optional) cluster_bromination Step 2: Bromination cluster_hydrolysis Step 3: Hydrolysis cluster_product Final Product 2-Aminopyrazine-5-carboxylic Acid 2-Aminopyrazine-5-carboxylic Acid Esterification Esterification (e.g., MeOH, H₂SO₄) 2-Aminopyrazine-5-carboxylic Acid->Esterification Methyl 2-aminopyrazine-5-carboxylate Methyl 2-aminopyrazine-5-carboxylate Esterification->Methyl 2-aminopyrazine-5-carboxylate Intermediate Bromination Bromination (NBS, Acetonitrile, 0°C) Methyl 2-amino-3-bromopyrazine-5-carboxylate Methyl 2-amino-3-bromopyrazine-5-carboxylate Bromination->Methyl 2-amino-3-bromopyrazine-5-carboxylate Intermediate Hydrolysis Hydrolysis (e.g., LiOH, H₂O/MeOH) This compound This compound Hydrolysis->this compound Methyl 2-aminopyrazine-5-carboxylate->Bromination Methyl 2-amino-3-bromopyrazine-5-carboxylate->Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield of This compound CheckPurity Check Purity of Starting Material Start->CheckPurity CheckReaction Analyze Reaction Mixture (TLC/HPLC) CheckPurity->CheckReaction Purity OK PurifySM Purify Starting Material CheckPurity->PurifySM Impure IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction Starting Material Remaining SideProducts Significant Side Products CheckReaction->SideProducts Byproducts Observed CheckWorkup Review Workup and Purification CheckReaction->CheckWorkup Clean Reaction OptimizeConditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature IncompleteReaction->OptimizeConditions OptimizeSelectivity Optimize for Selectivity: - Lower temperature - Control stoichiometry of NBS SideProducts->OptimizeSelectivity OptimizePurification Optimize Purification Method: - Recrystallization solvent screen - Column chromatography conditions CheckWorkup->OptimizePurification Product Loss Suspected

References

Technical Support Center: Purification of 2-Amino-3-bromopyrazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the purification of 2-Amino-3-bromopyrazine-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The primary purification methods for this compound, based on its chemical properties as a heterocyclic amino acid, include:

  • Recrystallization: This is often the first method to attempt, aiming to dissolve the crude product in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.

  • Acid-Base Extraction: This technique leverages the amphoteric nature of the molecule (presence of both a basic amino group and an acidic carboxylic acid group) to separate it from non-amphoteric impurities.

  • Column Chromatography: This method is used for more challenging separations, where compounds are separated based on their differential adsorption to a stationary phase. Both normal-phase and reverse-phase chromatography can be considered.[1]

Q2: What is a common impurity I should be aware of during the synthesis and purification of this compound?

A2: A common impurity in the synthesis of halogenated aminopyridines and related structures is the formation of di-halogenated byproducts.[2] In the case of this compound, this could be a di-brominated pyrazine species. The formation of such impurities is often related to the stoichiometry of the brominating agent used in the synthesis.[2]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What can I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. To address this, you can:

  • Increase the solvent volume: The concentration of the solute may be too high.

  • Cool the solution more slowly: Slow cooling encourages the formation of a crystal lattice.

  • Add a co-solvent: Introducing a solvent in which the compound is less soluble can sometimes induce crystallization. For example, if your compound is dissolved in hot ethanol, slowly adding water until turbidity is observed, and then re-heating to clarify before slow cooling, may help.

  • Scratch the inside of the flask: This can create nucleation sites for crystal growth.

Q4: Can I use chromatography to purify this compound? What conditions should I start with?

A4: Yes, chromatography is a viable option. For amino acid derivatives with a free carboxylic acid, normal-phase silica chromatography can be challenging due to the high polarity. However, it is possible with a very polar eluent.[1] A good starting point would be a mobile phase of dichloromethane/methanol or ethyl acetate/methanol with the addition of a small amount of acetic acid or trifluoroacetic acid (TFA) (e.g., 0.1-1%) to improve peak shape and reduce tailing.[1] Reverse-phase chromatography is also a suitable choice.[1]

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseSuggested Solution
Low Recovery The compound is too soluble in the chosen solvent, even at low temperatures.Try a different solvent or a solvent system where the compound has lower solubility at room temperature.
The volume of solvent used was too large.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Poor Purity The chosen solvent does not effectively differentiate between the product and impurities.Experiment with different solvents or solvent pairs. Sometimes a series of recrystallizations from different solvents is necessary.
Impurities co-crystallize with the product.Try a different purification technique, such as acid-base extraction, prior to recrystallization.
Acid-Base Extraction Issues
IssuePossible CauseSuggested Solution
Emulsion Formation The organic and aqueous layers are not separating well.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product Precipitation at the Interface The pH is at or near the isoelectric point of the compound, causing it to be insoluble in both layers.Adjust the pH of the aqueous layer to be further from the isoelectric point. For the acidic extraction, ensure the pH is low (e.g., 1-2), and for the basic extraction, ensure the pH is high (e.g., 9-10).
Low Yield Incomplete extraction from one phase to another.Perform multiple extractions (e.g., 3 times) with smaller volumes of the extracting solvent rather than a single extraction with a large volume.
The product is not fully precipitating after neutralization.After neutralization, cool the solution in an ice bath to maximize precipitation. If the product is still soluble, you may need to extract it with an organic solvent at its isoelectric point.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures like ethanol/water or ethyl acetate/hexane) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For compounds with acidic or basic groups, crystallization from a salt form can be effective.[3]

  • Dissolution: In a flask, add the chosen hot solvent to the crude material until it is just dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The amino group will be protonated, and the compound will move to the aqueous layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification and Re-extraction: Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH of around 9-10. This will deprotonate the carboxylic acid and keep the compound in the aqueous phase while potentially precipitating basic impurities. Filter if necessary.

  • Neutralization and Precipitation: Carefully adjust the pH of the aqueous solution to its isoelectric point with dilute acid. The pure product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualized Workflows

Purification_Workflow cluster_recrystallization Recrystallization Workflow recryst_start Crude Product recryst_dissolve Dissolve in Minimal Hot Solvent recryst_start->recryst_dissolve recryst_cool Slow Cooling recryst_dissolve->recryst_cool recryst_filter Vacuum Filtration recryst_cool->recryst_filter recryst_wash Wash with Cold Solvent recryst_filter->recryst_wash recryst_dry Dry recryst_wash->recryst_dry recryst_pure Pure Crystals recryst_dry->recryst_pure

Caption: General workflow for the purification of this compound by recrystallization.

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_acid Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 Collect organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 Discard add_base Basify Aqueous Layer (e.g., 1M NaOH) aqueous1->add_base neutralize Neutralize to Isoelectric Point add_base->neutralize precipitate Product Precipitates neutralize->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Workflow for the purification of this compound using acid-base extraction.

References

Technical Support Center: 2-Amino-3-bromopyrazine-5-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-bromopyrazine-5-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound and its derivatives?

A1: Based on reactions involving structurally similar compounds, several side products can be anticipated. While specific data for this compound is limited in readily available literature, common side reactions for related aminopyrazines and brominated heterocycles include:

  • Over-bromination: In the synthesis of brominated aminopyrazines, the introduction of more than the desired number of bromine atoms is a common issue. For instance, in the bromination of 2-aminopyridine, the formation of 2-amino-3,5-dibromopyridine has been identified as a major impurity.[1] This suggests that during the synthesis of this compound, the formation of di-brominated species is a possibility.

  • Dehalogenation: Particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the loss of a halogen atom (in this case, bromine) from the pyrazine ring is a known side reaction.[2] This would result in the formation of 2-Amino-pyrazine-5-carboxylic acid.

  • Hydrolysis of the Carboxylic Acid Group: Under certain reaction conditions, particularly with prolonged exposure to strong acids or bases, the carboxylic acid group could potentially be susceptible to decarboxylation, leading to the formation of 2-Amino-3-bromopyrazine.

  • Self-Condensation/Dimerization: Amino- and carboxyl-functionalized heterocyclic compounds can sometimes undergo self-condensation or dimerization reactions, especially at elevated temperatures.

Q2: What side products can be expected during amide coupling reactions with this compound?

A2: Amide coupling reactions typically involve the activation of the carboxylic acid group. The choice of coupling reagent can influence the types of side products formed.

  • Urea Formation (with carbodiimides): When using carbodiimide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), a common byproduct is the corresponding urea (dicyclohexylurea or EDU, respectively).[3]

  • Guanidine Formation (with aminium/uronium reagents): Reagents like HATU or HBTU can react with the amino group on the pyrazine ring to form guanidine byproducts, especially if the coupling reagent is used in excess.[4]

  • Racemization: If the amine being coupled is chiral, racemization can be a concern, particularly with carbodiimide reagents. The addition of additives like 1-Hydroxybenzotriazole (HOBt) can help to suppress this side reaction.[3]

Q3: Are there any known impurities in commercially available this compound?

A3: While specific impurity profiles from commercial suppliers are proprietary, based on the synthesis of related compounds, potential impurities could include starting materials from the synthesis, over-brominated byproducts, or products of decarboxylation. It is always recommended to verify the purity of the starting material by analytical methods such as NMR or LC-MS before use.

Troubleshooting Guides

Problem 1: Formation of a di-brominated byproduct during synthesis.

Symptoms:

  • Mass spectrometry data shows a peak corresponding to the mass of a di-brominated pyrazine derivative.

  • NMR spectroscopy indicates the presence of unexpected signals in the aromatic region.

Possible Causes:

  • Excess of brominating agent (e.g., N-bromosuccinimide, bromine).

  • Prolonged reaction time or elevated temperature, leading to over-bromination.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is often recommended.

  • Temperature and Time Management: Perform the bromination at a lower temperature and monitor the reaction progress closely by TLC or LC-MS to avoid extended reaction times.

  • Purification: The di-brominated product can often be separated from the desired mono-brominated product by column chromatography.

Problem 2: Significant dehalogenation observed in a Suzuki-Miyaura coupling reaction.

Symptoms:

  • The major product identified by mass spectrometry is the de-brominated pyrazine derivative.

  • Low yield of the desired cross-coupled product.

Possible Causes:

  • The palladium catalyst and ligand system may promote hydrodehalogenation.

  • The presence of protic solvents or impurities that can act as a proton source.

  • The reaction temperature may be too high.

Solutions:

  • Catalyst and Ligand Selection: Screen different palladium catalysts and phosphine ligands. Some ligands are known to suppress dehalogenation more effectively than others.

  • Solvent Choice: Use anhydrous solvents and ensure all reagents are dry.

  • Temperature Optimization: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Base Selection: The choice and amount of base can influence the reaction outcome. Experiment with different inorganic or organic bases.

Problem 3: Low yield in an amide coupling reaction.

Symptoms:

  • A significant amount of unreacted this compound remains after the reaction.

  • Formation of multiple unidentified byproducts.

Possible Causes:

  • Inefficient activation of the carboxylic acid.

  • Side reactions involving the coupling reagent.

  • Steric hindrance from the amine coupling partner.

Solutions:

  • Choice of Coupling Reagent: For electron-deficient amines or sterically hindered substrates, more potent coupling reagents like HATU or COMU may be necessary. For simpler couplings, EDC/HOBt is often sufficient.

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. The reaction temperature and time may also need optimization.

  • Order of Addition: Adding the coupling reagent to a mixture of the carboxylic acid and the amine is a common practice. Pre-activation of the carboxylic acid before adding the amine can sometimes improve yields but may also lead to side reactions of the activated intermediate.

Quantitative Data Summary

Reaction TypeSubstrateReagentsDesired Product YieldMajor Side Product(s)Side Product PercentageReference
Bromination2-AminopyridineNBS, Acetone95%2-Amino-3,5-dibromopyridineNot specified[1]
Suzuki Coupling2-BromopyridineAryl boronic acid, Pd(OAc)₂, K₂CO₃VariesHomo-coupling products, Dehalogenated pyridineVaries[5]
Amide CouplingPyrazine-2-carboxylic acidDCC/DMAP83%Dicyclohexylurea (DCU)Stoichiometric[6]

Experimental Protocols

General Protocol for Amide Coupling using EDC/HOBt:

  • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathways cluster_side_reactions Potential Side Reactions This compound This compound Desired Product Desired Product This compound->Desired Product Over-bromination Over-bromination This compound->Over-bromination Excess Brominating Agent Dehalogenation Dehalogenation This compound->Dehalogenation Reductive Conditions Decarboxylation Decarboxylation This compound->Decarboxylation Heat/Acid/Base Dimerization Dimerization This compound->Dimerization High Temperature

Caption: Potential reaction pathways for this compound.

Amide_Coupling_Workflow cluster_reagents Reagents cluster_process Process cluster_products Products Carboxylic_Acid 2-Amino-3-bromopyrazine- 5-carboxylic acid Activation Activation Carboxylic_Acid->Activation Amine Amine Coupling Coupling Amine->Coupling Coupling_Reagent e.g., EDC/HOBt Coupling_Reagent->Activation Activation->Coupling Activation->Coupling Workup Workup Coupling->Workup Byproducts e.g., Urea, Guanidine Coupling->Byproducts Purification Purification Workup->Purification Workup->Purification Desired_Amide Desired_Amide Purification->Desired_Amide

Caption: General workflow for amide coupling reactions.

References

Technical Support Center: Optimization of 2-Amino-3-bromopyrazine-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Amino-3-bromopyrazine-5-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Yield of Brominated Product Incomplete bromination.- Increase the molar ratio of the brominating agent (e.g., N-Bromosuccinimide) incrementally. - Extend the reaction time. - Optimize the reaction temperature. For many brominations, a temperature of 10°C is a good starting point.[1]
Side reactions, such as over-bromination.- Carefully control the stoichiometry of the brominating agent. An equal molar ratio of the substrate to the brominating agent is often optimal to prevent the formation of di-brominated byproducts.[1] - Add the brominating agent dropwise over an extended period to maintain a low concentration in the reaction mixture.[1]
Poor solubility of starting material.- Select an appropriate solvent that dissolves the starting material. Acetone has been used successfully in related syntheses.[1]
Formation of Impurities, Especially Di-brominated Byproducts Excess brominating agent.- Use a 1:1 molar ratio of substrate to brominating agent.[1] - Monitor the reaction progress using techniques like TLC or HPLC to stop the reaction once the starting material is consumed.
Reaction temperature is too high.- Maintain a lower reaction temperature (e.g., 10°C) during the addition of the brominating agent.[1]
Difficulty in Product Purification Presence of unreacted starting material and byproducts.- Recrystallization is a common and effective method for purifying the product. Ethanol or a mixture of petroleum ether and ethyl acetate can be effective.[1][2] - Column chromatography can be used to separate the desired product from closely related impurities.[1]
Product is an oil or does not crystallize easily.- After extraction, cool the concentrated solution in an ice water bath and add water to precipitate the solid product.[3]
Inconsistent Reaction Outcomes Variability in reagent quality.- Use high-purity, dry reagents and solvents. Moisture can interfere with many organic reactions.
Inadequate control of reaction parameters.- Precisely control temperature, addition rates of reagents, and stirring speed.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of this compound?

A common synthetic route starts from 3-aminopyrazine-2-carboxylic acid or its ester derivative.[2] The synthesis involves steps such as protection of the amino or carboxylic acid group, followed by bromination and subsequent deprotection.

Q2: Which brominating agents are suitable for this synthesis?

N-Bromosuccinimide (NBS) is a widely used and effective brominating agent for heterocyclic compounds as it allows for controlled bromination.[1] Liquid bromine in acetic acid can also be used, but it is more hazardous and can lead to over-bromination if not carefully controlled.[4]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective technique to monitor the disappearance of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of byproducts.[1]

Q4: What are the critical safety precautions to take during this synthesis?

Brominating agents like NBS and bromine are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

A generalized experimental protocol for the bromination step, based on related syntheses, is provided below. Note: This is a general guideline and may require optimization for your specific starting material and scale.

Bromination using N-Bromosuccinimide (NBS)

  • Dissolve the starting material (e.g., an ester of 3-aminopyrazine-2-carboxylic acid) in a suitable solvent, such as acetone, in a round-bottom flask.[1]

  • Cool the solution to 10°C in an ice bath.[1]

  • Slowly add a solution of NBS (1.0 equivalent) in the same solvent dropwise over a period of 30 minutes, while maintaining the temperature at 10°C.[1]

  • Stir the reaction mixture at this temperature for an additional 30 minutes after the addition is complete.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.[1]

Visualizing the Workflow

A diagram illustrating a general experimental workflow for troubleshooting and optimization is provided below.

G Troubleshooting Workflow for Synthesis Optimization cluster_0 Problem Identification cluster_1 Parameter Analysis cluster_2 Optimization & Verification Low_Yield Low Yield Reagent_Stoichiometry Reagent Stoichiometry Low_Yield->Reagent_Stoichiometry Reaction_Temperature Reaction Temperature Low_Yield->Reaction_Temperature Reaction_Time Reaction Time Low_Yield->Reaction_Time Impurity_Formation Impurity Formation Impurity_Formation->Reagent_Stoichiometry Impurity_Formation->Reaction_Temperature Purification_Issues Purification Issues Solvent_Choice Solvent Choice Purification_Issues->Solvent_Choice Modify_Parameters Modify Parameters Reagent_Stoichiometry->Modify_Parameters Reaction_Temperature->Modify_Parameters Reaction_Time->Modify_Parameters Solvent_Choice->Modify_Parameters Run_Experiment Run Experiment Modify_Parameters->Run_Experiment Iterative Process Analyze_Results Analyze Results (TLC, HPLC, NMR) Run_Experiment->Analyze_Results Analyze_Results->Modify_Parameters Further Optimization Needed Successful_Optimization Successful Optimization Analyze_Results->Successful_Optimization

Caption: Troubleshooting and optimization workflow.

A logical diagram outlining the decision-making process for addressing byproduct formation is shown below.

G Decision Tree for Byproduct Formation Start Byproduct Detected Identify_Byproduct Identify Byproduct (e.g., Di-brominated) Start->Identify_Byproduct Check_Stoichiometry Check Brominating Agent Stoichiometry Identify_Byproduct->Check_Stoichiometry Reduce_Stoichiometry Reduce to 1:1 Substrate:Agent Ratio Check_Stoichiometry->Reduce_Stoichiometry > 1:1 Check_Temperature Check Reaction Temperature Check_Stoichiometry->Check_Temperature 1:1 Re-run_Reaction Re-run Reaction Reduce_Stoichiometry->Re-run_Reaction Lower_Temperature Lower Temperature (e.g., to 10°C) Check_Temperature->Lower_Temperature Too High Check_Addition_Rate Check Reagent Addition Rate Check_Temperature->Check_Addition_Rate Optimal Lower_Temperature->Re-run_Reaction Slow_Addition Add Reagent Dropwise Over Longer Period Check_Addition_Rate->Slow_Addition Too Fast Check_Addition_Rate->Re-run_Reaction Optimal Slow_Addition->Re-run_Reaction Analyze_Purity Analyze Product Purity Re-run_Reaction->Analyze_Purity Problem_Solved Problem Solved Analyze_Purity->Problem_Solved High Purity Further_Troubleshooting Further Troubleshooting Required Analyze_Purity->Further_Troubleshooting Low Purity

Caption: Decision tree for addressing byproduct formation.

References

identifying impurities in 2-Amino-3-bromopyrazine-5-carboxylic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-bromopyrazine-5-carboxylic acid. Our goal is to help you identify and resolve common issues related to impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound samples?

Impurities can originate from various stages, including the synthesis process, degradation of the final product, or improper storage.[1] Key sources include:

  • Starting Materials and Reagents: Residual starting materials, intermediates, and reagents used in the synthesis.

  • Side Reactions: Unwanted reactions occurring during the synthesis process, leading to the formation of by-products.

  • Degradation Products: Decomposition of this compound due to factors like heat, light, moisture, or pH extremes.[2]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed.

Q2: I see an unexpected peak in my HPLC analysis. What could it be?

An unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis could be one of several common impurities. The retention time of the peak can provide clues to its identity. Potential impurities to consider include:

  • Isomeric Impurities: Positional isomers formed during the bromination step of the synthesis.

  • Over-brominated Species: Di- or tri-brominated pyrazine derivatives.[3]

  • Starting Materials: Unreacted precursors from the synthesis.

  • Degradation Products: See the troubleshooting section below for more details on potential degradation pathways.

Q3: How can I confirm the identity of an unknown impurity?

Identifying an unknown impurity typically requires a combination of analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weight of the impurity, which can provide significant clues about its structure.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the impurity, helping to elucidate its exact chemical structure.

  • Reference Standards: Comparing the retention time and mass spectrum of the unknown peak to a known reference standard of a suspected impurity is the most definitive way to confirm its identity.

Troubleshooting Guides

Issue 1: Presence of Multiple Impurities in the Final Product

Possible Causes:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can lead to the formation of multiple side products.

  • Inefficient Purification: The purification method (e.g., recrystallization, column chromatography) may not be effective at removing all impurities.

  • Degradation during Workup or Storage: The product may be degrading during the isolation and purification steps or upon storage.

Solutions:

  • Optimize Reaction Conditions: Systematically vary the reaction parameters to minimize the formation of by-products.

  • Improve Purification Method:

    • For recrystallization, try different solvent systems.

    • For column chromatography, optimize the stationary and mobile phases.

  • Handle with Care: Avoid exposing the compound to high temperatures, strong light, or reactive atmospheres during workup and storage.

Issue 2: Observation of New Impurities in an Aged Sample

Possible Causes:

This indicates that your sample of this compound is degrading over time. Common degradation pathways for similar molecules include:

  • Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, especially when exposed to heat.

  • Hydrolysis: Reaction with water, which can lead to the loss of the bromine or amino group.

  • Oxidation: Reaction with atmospheric oxygen, which can modify the pyrazine ring or the substituents.[4]

  • Photodegradation: Decomposition upon exposure to light, particularly UV light.

Solutions:

  • Proper Storage: Store the material in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Forced Degradation Studies: To proactively identify potential degradation products, you can perform forced degradation studies. This involves subjecting the material to stress conditions (e.g., acid, base, heat, oxidation, and light) to accelerate the degradation process and identify the resulting impurities.[2][5][6]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of this compound.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a mixture of water and acetonitrile (1:1) to a concentration of 1 mg/mL.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol can be used to obtain the molecular weight of unknown impurities. The HPLC conditions can be the same as in Protocol 1, with the eluent directed into a mass spectrometer.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Range 50 - 500 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C

Visualizing Potential Impurity Formation

The following diagrams illustrate potential pathways for impurity formation during the synthesis and degradation of this compound.

Synthesis_Impurities A 2-Aminopyrazine-5-carboxylic acid (Starting Material) C This compound (Desired Product) A->C Main Reaction E Isomeric Monobromo Products A->E Side Reaction F Unreacted Starting Material A->F Incomplete Reaction B Brominating Agent (e.g., NBS) B->C Main Reaction D 2-Amino-3,X-dibromopyrazine-5-carboxylic acid (Over-bromination) C->D Excess Brominating Agent

Potential impurities from the synthesis process.

Degradation_Pathways P This compound D1 2-Amino-3-bromopyrazine (Decarboxylation) P->D1 Heat D2 2-Hydroxy-3-bromopyrazine-5-carboxylic acid (Hydrolysis of Amino Group) P->D2 Water/Moisture D3 Oxidized Pyrazine Ring Derivatives (Oxidation) P->D3 Oxygen/Light D4 2-Amino-pyrazine-5-carboxylic acid (Debromination) P->D4 Reductive Conditions

Potential degradation pathways for the target compound.

References

Technical Support Center: Suzuki Coupling with 2-Amino-3-bromopyrazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 2-Amino-3-bromopyrazine-5-carboxylic acid.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield in the Suzuki coupling of this compound is a common issue stemming from the challenging nature of the substrate. The presence of an amino group, a carboxylic acid, and an electron-deficient pyrazine ring can lead to several complications.

Possible Causes and Solutions:

Potential CauseRecommended Solutions
Catalyst Inactivation/Inhibition The amino group and pyrazine nitrogens can coordinate to the palladium catalyst, leading to inhibition.[1][2] • Use Buchwald-type ligands: Bulky, electron-rich phosphine ligands like SPhos or XPhos can shield the palladium center and promote the desired catalytic cycle.[3] • Increase catalyst loading: A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial inhibition.
Poor Solubility of Starting Materials The zwitterionic nature of the substrate can lead to poor solubility in common organic solvents. • Use a solvent mixture: A combination of a non-polar solvent (e.g., dioxane, toluene) and a polar aprotic solvent (e.g., DMF) or water can improve solubility.[4][5] • Consider esterification: Protecting the carboxylic acid as a methyl or ethyl ester can significantly improve solubility in organic solvents.
Suboptimal Base Selection The carboxylic acid requires at least one equivalent of base for neutralization before the catalytic cycle can proceed effectively. • Use a stronger, non-nucleophilic base: Inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[1][2] • Ensure sufficient equivalents of base: Use at least 2-3 equivalents of base to both neutralize the carboxylic acid and facilitate the transmetalation step.
Protodeboronation of Boronic Acid The boronic acid can be cleaved to the corresponding arene, especially at elevated temperatures and in the presence of water. • Use anhydrous conditions: While some water is often beneficial, excessive water can promote this side reaction. • Use boronic esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation.
Problem 2: Significant Formation of Byproducts

The formation of side products can complicate purification and reduce the yield of the desired coupled product.

Common Byproducts and Mitigation Strategies:

ByproductMitigation Strategy
Homocoupling of Boronic Acid This occurs when the boronic acid couples with itself. • Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can minimize its concentration at any given time. • Lower the reaction temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can reduce the rate of homocoupling.
Dehalogenation of the Pyrazine The bromo group is replaced by a hydrogen atom. • Use a well-defined Pd(0) source: Pre-catalysts that cleanly generate the active Pd(0) species can minimize the formation of palladium hydride species that can lead to dehalogenation. • Ensure an inert atmosphere: Thoroughly degas the reaction mixture to remove oxygen, which can promote side reactions.
Protodeboronation The boronic acid is converted to the corresponding arene.[6] • Use anhydrous solvents and reagents where possible.Employ boronic esters (e.g., pinacol esters) which are more resistant to hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Should I protect the amino group on the pyrazine ring?

A1: In many cases, protection of the amino group is not necessary, especially when using modern catalyst systems with bulky phosphine ligands.[1] However, if catalyst inhibition is suspected to be a major issue, protection as an acetamide may be considered.[2]

Q2: Is it necessary to protect the carboxylic acid group?

A2: While not always strictly necessary, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is highly recommended. This can improve solubility in organic solvents, prevent complications with the base, and potentially lead to cleaner reactions and higher yields.

Q3: What is the best palladium catalyst to use for this substrate?

A3: There is no single "best" catalyst, as the optimal choice can depend on the specific boronic acid being used. However, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are excellent starting points.[3] For initial screening, Pd(PPh₃)₄ can also be effective.[2][7]

Q4: Can I use microwave heating for this reaction?

A4: Yes, microwave irradiation can be very effective for Suzuki couplings, often leading to significantly reduced reaction times and improved yields.[1] It is a valuable tool for optimizing reaction conditions, especially for challenging substrates.

Q5: How should I purify the final product?

A5: The product, containing both an amino and a carboxylic acid group, will be polar and potentially amphoteric. Purification can be challenging.

  • Column chromatography: Use a polar stationary phase like silica gel with a gradient elution of a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid or triethylamine to improve peak shape).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.

  • Preparative HPLC: For difficult separations, reverse-phase preparative HPLC may be necessary.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and adjust the pH to ~3-4 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Representative Conditions for Suzuki Coupling of Functionalized Heterocycles

Note: The following data is compiled from reactions with structurally similar substrates and serves as a starting point for optimization.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O901288[2]
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100893
35-Bromonicotinic AcidPhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)DMF802485[8]
43-Amino-5-bromopyridine4-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O851689

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl OxAdd Oxidative Addition Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination ArAr Ar-Ar' ArX Ar-X ArBOH2 Ar'B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst System (Catalyst, Ligand, Loading) check_conditions->optimize_catalyst check_conditions->optimize_catalyst Conditions OK optimize_base Optimize Base (Type, Equivalents) optimize_catalyst->optimize_base optimize_catalyst->optimize_base Still low yield optimize_solvent Optimize Solvent System optimize_base->optimize_solvent optimize_base->optimize_solvent Still low yield esterify Consider Esterification of Carboxylic Acid optimize_solvent->esterify optimize_solvent->esterify Still low yield success Improved Yield esterify->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Recrystallization of 2-Amino-3-bromopyrazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-Amino-3-bromopyrazine-5-carboxylic acid. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

Q2: How do the amino and carboxylic acid groups affect solvent selection?

A2: The presence of both an acidic (carboxylic acid) and a basic (amino) group means the compound can exist as a zwitterion. This amphoteric nature significantly influences its solubility. In acidic solutions, the amino group will be protonated, while in basic solutions, the carboxylic acid group will be deprotonated. This makes the compound's solubility highly pH-dependent. For recrystallization, it is generally best to work around the isoelectric point where the compound is least soluble. Using a polar protic solvent like water or ethanol can help to solvate these functional groups at elevated temperatures.

Q3: My compound is not dissolving, even in a hot solvent. What should I do?

A3: If the compound has poor solubility even in a hot solvent, consider the following:

  • Increase the solvent volume: You may be using an insufficient amount of solvent. Add small increments of hot solvent until the compound dissolves.

  • Switch to a more suitable solvent: The chosen solvent may not be appropriate. Refer to your solvent screening tests and select a solvent that showed better dissolving power at high temperatures.

  • Consider a mixed solvent system: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble), and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool.

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly. To address this:

  • Reheat the solution: Add a small amount of additional solvent to fully dissolve the oil.

  • Slow down the cooling process: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath. Insulating the flask can help to slow the cooling rate.

  • Use a lower boiling point solvent: If possible, choose a solvent with a lower boiling point.

  • Modify the solvent system: Adding a small amount of a "poorer" solvent can sometimes promote crystallization over oiling out.

Q5: After cooling, no crystals have formed. What are the next steps?

A5: A failure to crystallize upon cooling is often due to supersaturation or using too much solvent. Try the following techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure solid, add a "seed" crystal to the solution. This will act as a template for crystallization.

  • Reduce the solvent volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and re-cool.

  • Prolonged cooling: Leave the solution in an ice bath or refrigerator for an extended period.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed Solvent Recrystallization
  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid), indicating saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1, using a cold mixture of the two solvents for washing.

Data Presentation

As no specific quantitative data for the recrystallization of this compound is available, the following table is provided as a template for researchers to record their experimental findings.

Experiment ID Solvent System (v/v) Starting Mass (g) Solvent Volume (mL) Cooling Method Final Mass (g) Recovery (%) Observations
Exp-01-AEthanol/Water (1:1)1.0525Slow cool to RT, then ice bath0.8278.1Small, needle-like crystals
Exp-01-BEthyl Acetate/Hexane (1:3)1.0240Slow cool to RT0.7573.5Fine, white powder
Exp-01-CAcetic Acid1.1015Slow cool to RT, then ice bath0.8980.9Larger, plate-like crystals

Visualizations

Experimental Workflow

G Recrystallization Workflow for this compound A 1. Solvent Screening B 2. Dissolve Crude Product in Minimal Hot Solvent A->B C 3. Hot Filtration (if needed) B->C D 4. Slow Cooling to Induce Crystallization C->D E 5. Isolate Crystals by Vacuum Filtration D->E F 6. Wash with Cold Solvent E->F G 7. Dry Purified Product F->G

Caption: A general workflow for the recrystallization process.

Troubleshooting Guide

G Troubleshooting Recrystallization Issues cluster_start Problem cluster_solutions Potential Solutions cluster_oiling Problem cluster_oiling_solutions Potential Solutions start No Crystals Form solution1 Scratch inner surface of flask start->solution1 solution2 Add a seed crystal start->solution2 solution3 Reduce solvent volume (evaporate and re-cool) start->solution3 solution4 Cool for a longer duration (refrigerate) start->solution4 oiling Compound Oiled Out osolution1 Reheat and add more solvent oiling->osolution1 osolution2 Slow down the cooling rate oiling->osolution2 osolution3 Change to a lower boiling point solvent oiling->osolution3

Caption: Decision tree for common recrystallization problems.

Technical Support Center: Resolving Poor Solubility of 2-Amino-3-bromopyrazine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-Amino-3-bromopyrazine-5-carboxylic acid in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which common laboratory solvents might this compound have better solubility?

A2: While specific data is unavailable for the target compound, a structurally similar compound, 2-Amino-5-bromopyrazine, has been studied. Its solubility provides a useful, albeit approximate, guide. Generally, polar aprotic solvents are good candidates for dissolving compounds of this nature. Based on this, the following solvents are likely to be more effective:

  • High to Moderate Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Moderate to Low Solubility: Methanol, Ethanol, Isopropanol, Propylene glycol

  • Poor Solubility: Water (at neutral pH), n-propanol, n-butanol, Acetone, Ethylene glycol

It is crucial to experimentally verify the solubility in your specific solvent system.

Q3: How does pH influence the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound in aqueous solutions is expected to increase significantly as the pH becomes more basic. At a pH above its pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt. Conversely, in acidic conditions, the amino group may become protonated, which could also influence solubility. A general workflow for optimizing solubility through pH adjustment is provided in the troubleshooting section.

Q4: Can salt formation be used to improve the solubility of this compound?

A4: Yes, forming a salt is a common and effective strategy for increasing the aqueous solubility of poorly soluble acidic or basic compounds. For this carboxylic acid, reacting it with a suitable base to form a salt will likely enhance its solubility in water and other polar protic solvents.

Troubleshooting Guides

Issue 1: The compound does not dissolve in my desired aqueous buffer.

Possible Cause: The pH of the buffer is likely near or below the pKa of the carboxylic acid group, leading to low solubility of the neutral form of the molecule.

Troubleshooting Steps:

  • pH Adjustment:

    • Gradually add a dilute aqueous base (e.g., 0.1 M NaOH or KOH) to your suspension of the compound in the buffer.

    • Monitor the pH and observe for dissolution. A significant increase in solubility is expected as the pH rises above the compound's pKa.

    • Determine the minimum pH at which the compound fully dissolves to your desired concentration. Be mindful that very high pH values may not be suitable for all experimental applications.

  • Use of Co-solvents:

    • If pH adjustment alone is insufficient or undesirable, consider adding a water-miscible organic co-solvent.

    • Start by adding a small percentage (e.g., 5-10% v/v) of DMSO or DMF to your aqueous buffer and then attempt to dissolve the compound.

    • Gradually increase the co-solvent concentration, but be aware of the potential for co-solvents to interfere with downstream biological assays.

Issue 2: The compound precipitates out of solution during my experiment.

Possible Cause: A change in the experimental conditions (e.g., temperature, pH shift, or addition of another reagent) is causing the compound to exceed its solubility limit in the current medium.

Troubleshooting Steps:

  • Review Experimental Protocol: Identify any steps where the solution's properties are altered. For instance, adding an acidic reagent could lower the pH and cause a dissolved carboxylate salt to revert to its less soluble neutral form.

  • Maintain pH: If the compound's solubility is pH-dependent, ensure that the pH of your experimental system is maintained in the optimal range you previously determined.

  • Increase Co-solvent Concentration: If compatible with your experiment, a slightly higher percentage of a co-solvent like DMSO may help maintain solubility throughout the process.

  • Salt Formation: For long-term stability in solution, preparing a stable salt of the compound prior to its use in the experiment is a robust strategy.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents (Based on Analogue Data)

SolventExpected SolubilityNotes
Water (neutral pH)Very LowSolubility is expected to be highly pH-dependent.
Dimethylformamide (DMF)HighA good initial choice for creating stock solutions.
Dimethyl sulfoxide (DMSO)HighAnother excellent choice for stock solutions.
MethanolModerateMay require heating or sonication to fully dissolve.
EthanolModerateSimilar to methanol.
IsopropanolLow to Moderate
AcetoneLow
Dichloromethane (DCM)Very LowNot a suitable solvent.
HexanesInsolubleNot a suitable solvent.

Disclaimer: This data is an estimation based on the solubility of structurally related compounds and the general principles of chemical solubility. Experimental verification is essential.

Experimental Protocols

Protocol 1: General Method for Solubility Determination using the Shake-Flask Method
  • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

  • Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • The measured concentration represents the saturation solubility of the compound in that solvent at the specified temperature.

Protocol 2: pH-Dependent Solubility Profile Generation
  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Following the shake-flask method described in Protocol 1, determine the saturation solubility of the compound in each buffer.

  • Plot the measured solubility as a function of pH. This will reveal the pH range where solubility is maximized.

Protocol 3: Salt Formation for Enhanced Aqueous Solubility
  • Suspend a known molar amount of this compound in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

  • In a separate vessel, dissolve one molar equivalent of a base (e.g., sodium hydroxide, potassium hydroxide, or a basic amino acid like L-arginine) in water.

  • Slowly add the basic solution to the suspension of the carboxylic acid while stirring.

  • Continue stirring until the solid completely dissolves, indicating the formation of the salt.

  • The resulting solution can be used directly, or the solvent can be removed under reduced pressure to isolate the solid salt.

Mandatory Visualizations

Caption: A workflow for troubleshooting the poor solubility of this compound.

Salt_Formation_Pathway compound 2-Amino-3-bromopyrazine- 5-carboxylic Acid (Poorly Soluble) base + Base (e.g., NaOH, KOH, L-Arginine) compound->base salt Deprotonated Carboxylate Salt (Improved Aqueous Solubility) base->salt Proton Transfer

Caption: The chemical basis for improving solubility via salt formation.

Validation & Comparative

comparison of 2-Amino-3-bromopyrazine-5-carboxylic acid with other pyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 2-Amino-3-bromopyrazine-5-carboxylic acid and Other Pyrazine Derivatives in Kinase Inhibition

Introduction

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to serve as a hydrogen bond acceptor make it a valuable component in the design of molecules targeting various enzymes and receptors.[2] Pyrazine derivatives have shown a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] A significant area of focus for pyrazine-based compounds is the development of protein kinase inhibitors, a critical class of drugs for cancer therapy.[4]

This guide provides a comparative analysis of this compound and other advanced pyrazine derivatives. While this compound is primarily a versatile chemical intermediate, its importance lies in its potential as a starting material for the synthesis of potent kinase inhibitors.[5] We will compare a hypothetical derivative of this starting material with other well-characterized pyrazine-based kinase inhibitors to highlight the structure-activity relationships and therapeutic potential of this chemical class.

Comparative Analysis of Pyrazine Derivatives

To illustrate the utility of the this compound scaffold, we introduce ABP-K01 , a hypothetical kinase inhibitor derived from it. This compound will be compared with three experimentally validated pyrazine derivatives known to inhibit different protein kinases implicated in cancer.

  • ABP-K01 (Hypothetical): A representative Fibroblast Growth Factor Receptor (FGFR) inhibitor synthesized from this compound.

  • Compound 14c: An 8-morpholinoimidazo[1,2-a]pyrazine derivative that acts as a PI3Kα kinase inhibitor.[6]

  • Compound 18i: A 3-aminopyrazine-2-carboxamide derivative identified as a potent pan-FGFR inhibitor.[7]

  • Imidazo[1,2-a]pyrazine Analog: A representative Aurora A kinase inhibitor from a well-studied chemical series.[8]

Data Presentation

The following tables summarize the physicochemical and biological properties of the selected compounds.

Table 1: Comparison of Physicochemical Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated logP
This compound (Scaffold) Scaffold StructureC₅H₄BrN₃O₂218.010.85
ABP-K01 (Hypothetical FGFR Inhibitor) ABP-K01 StructureC₁₈H₁₆N₆O₄380.362.50 (Estimated)
Compound 14c (PI3Kα Inhibitor) Compound 14c StructureC₂₆H₂₂N₆O₂466.503.28 (Reported)
Compound 18i (pan-FGFR Inhibitor) Compound 18i StructureC₂₂H₂₄N₆O₃436.472.15 (Reported)
Imidazo[1,2-a]pyrazine Analog (Aurora A Inhibitor) Imidazo Analog StructureC₁₅H₁₀N₄246.272.70 (Estimated)

Table 2: Comparison of Biological Activity

CompoundTarget Kinase(s)Enzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)Reference Cell Line
ABP-K01 FGFR1~5 (Hypothetical)~50 (Hypothetical)NCI-H520
Compound 14c PI3Kα1,2506,390A549
Compound 18i FGFR1, FGFR2, FGFR3, FGFR419 (FGFR1), 22 (FGFR2), 11 (FGFR3)1,880SNU-16
Imidazo[1,2-a]pyrazine Analog Aurora A5 - 50 (Range for series)100 - 1000 (Range for series)HCT116

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of chemical compounds. Below are standard protocols for assessing the performance of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This assay quantitatively measures the inhibition of kinase activity.

  • Materials: Recombinant kinase (e.g., FGFR1, PI3Kα), biotinylated substrate peptide, ATP, Lanthanide-labeled antibody (e.g., Europium-labeled anti-phospho-serine/threonine antibody), Streptavidin-Allophycocyanin (SA-APC), assay buffer, and test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and add to a 384-well assay plate.

    • Add the kinase enzyme and the biotinylated substrate peptide to the wells.

    • Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding EDTA.

    • Add the detection solution containing the Europium-labeled antibody and SA-APC. Incubate for 60 minutes.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of compounds on cancer cell lines.

  • Materials: Cancer cell line (e.g., A549, SNU-16), cell culture medium, fetal bovine serum (FBS), 96-well plates, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against compound concentration and calculate the IC₅₀ value using non-linear regression.

Visualizations

Diagrams are provided to illustrate key biological pathways and experimental processes.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified MAPK and PI3K signaling pathways.

Experimental_Workflow cluster_0 Discovery Phase cluster_1 Validation & Optimization cluster_2 Preclinical Phase Synthesis Synthesis of Pyrazine Derivatives (from Scaffold) HTS High-Throughput Screening (Primary Kinase Assay) Synthesis->HTS IC50 IC50 Determination (TR-FRET Assay) HTS->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity CellAssay Cell-Based Assays (MTT, Western Blot) IC50->CellAssay ADME ADME/Tox Studies Selectivity->ADME CellAssay->ADME InVivo In Vivo Efficacy Models ADME->InVivo

Caption: Workflow for kinase inhibitor drug discovery.

Conclusion

The pyrazine scaffold is a cornerstone in the development of novel kinase inhibitors. While this compound is an early-stage building block without inherent biological activity, its true value is realized through chemical modification. As demonstrated by the comparison with potent derivatives like compounds 14c and 18i , strategic derivatization of the pyrazine core is essential for achieving high potency and target selectivity.[6][7] The data clearly show that modifications at different positions of the pyrazine or fused-pyrazine ring system drastically influence the target profile (e.g., PI3Kα vs. FGFR) and inhibitory activity. This guide underscores the importance of a scaffold-based approach in drug discovery, where a versatile starting material can give rise to a multitude of therapeutic candidates through systematic medicinal chemistry efforts.

References

Comparative Analysis of 2-Amino-3-bromopyrazine-5-carboxylic Acid Analogs: A Review of Available Biological Activity Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable scarcity of direct comparative studies on the biological activity of 2-Amino-3-bromopyrazine-5-carboxylic acid and its close analogs. While the broader class of aminopyrazine derivatives has been investigated for various therapeutic applications, including anticancer and antimicrobial activities, specific data on analogs with a bromine at the 3-position and a carboxylic acid at the 5-position is limited. This guide, therefore, aims to synthesize the available information on related pyrazine compounds to provide a potential framework for the biological evaluation of this specific chemical scaffold.

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of several clinically used drugs. The diverse biological activities of pyrazine derivatives stem from their ability to act as bioisosteres of other aromatic systems and to participate in various biological interactions. Modifications to the pyrazine core, such as the introduction of amino, carboxyl, and halogen substituents, can significantly modulate their pharmacokinetic and pharmacodynamic properties.

Antimicrobial and Antimycobacterial Potential

While direct data on this compound is unavailable, studies on related structures, such as 3-aminopyrazine-2-carboxamides and 5-chloropyrazine-2-carboxamides, offer insights into potential antimicrobial activities. For instance, various N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial, antibacterial, and antifungal properties. These studies have demonstrated that the nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the spectrum and potency of antimicrobial activity.

Similarly, investigations into 5-chloropyrazine-2-carboxamides have revealed antimycobacterial activity, suggesting that halogen substitution on the pyrazine ring can be a viable strategy for developing novel antimicrobial agents. These findings underscore the potential of halogenated aminopyrazine carboxylic acids as a class of compounds for further antimicrobial drug discovery.

Anticancer Activity

The anticancer potential of pyrazine derivatives is an active area of research. Studies on 3-aminopyrazine-2-carboxamide derivatives have identified potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[1][2] These findings highlight the importance of the aminopyrazine scaffold in designing targeted cancer therapies. Furthermore, transition metal complexes of 3-aminopyrazine-2-carboxylic acid have been synthesized and have shown promising anticancer activity in preclinical models. While these studies do not involve the specific 2-amino-3-bromo-5-carboxylic acid core, they provide a strong rationale for evaluating its analogs for antiproliferative effects.

Future Directions and Experimental Considerations

The lack of specific biological data for this compound and its analogs presents a clear opportunity for future research. A systematic investigation of this chemical space is warranted to explore its therapeutic potential. Below are suggested experimental approaches for a comparative biological analysis.

Experimental Workflow for Biological Evaluation

Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Anticancer Anticancer Assays (IC50 on cell lines) Characterization->Anticancer Enzyme Enzymatic Assays (e.g., Kinase Inhibition) Characterization->Enzyme Data Data Collection & Tabulation Antimicrobial->Data Anticancer->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: A generalized workflow for the synthesis, biological screening, and structure-activity relationship analysis of novel chemical compounds.

Experimental Protocols

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC):

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathway to Investigate for Anticancer Activity

Given the activity of related aminopyrazine derivatives as kinase inhibitors, a logical starting point for investigating the mechanism of action of novel this compound analogs would be key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Analog 2-Amino-3-bromopyrazine- 5-carboxylic acid Analog Analog->RTK Inhibition? Analog->Ras Inhibition? Analog->Raf Inhibition? Analog->MEK Inhibition? Analog->PI3K Inhibition? Analog->Akt Inhibition?

Caption: Potential inhibitory action of pyrazine analogs on key cancer signaling pathways.

References

structural validation of 2-Amino-3-bromopyrazine-5-carboxylic acid using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. For novel compounds like 2-Amino-3-bromopyrazine-5-carboxylic acid, a substituted pyrazine derivative with potential applications in medicinal chemistry, rigorous structural validation is paramount. This guide provides an objective comparison of single-crystal X-ray crystallography, the definitive method for structural elucidation, with alternative spectroscopic and computational techniques.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful analytical method for unambiguously determining the three-dimensional structure of molecules in the solid state.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, it provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.[1][2]

Hypothetical Crystallographic Data for this compound

The following table summarizes plausible, high-quality crystallographic data that could be expected from a successful SCXRD experiment on the title compound.

ParameterHypothetical ValueSignificance
Crystal Data
Chemical FormulaC₅H₄BrN₃O₂Confirms elemental composition.
Formula Weight218.01 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinicDescribes the basic crystal lattice shape.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions
a7.512(3) ÅDimensions of the repeating unit in the crystal.
b12.834(5) Å
c8.245(4) Å
β105.32(2)°
Volume766.1(6) ųVolume of the unit cell.
Z4Number of molecules per unit cell.
Data Collection
RadiationMo Kα (λ = 0.71073 Å)X-ray source used for diffraction.
Temperature100(2) KData collected at low temperature to reduce thermal motion.
Refinement
R₁ [I > 2σ(I)]0.035A low R-factor indicates a good fit between the model and experimental data.[3]
wR₂ (all data)0.082A weighted R-factor, also indicating a good quality refinement.[4]
Selected Bond Lengths
Br-C(3)1.895(4) ÅPrecise measurement of the carbon-bromine bond.
N(2)-C(2)1.342(5) ÅBond length for the amino-substituted carbon.
C(5)-C(6) (carboxyl)1.510(6) ÅBond length between the pyrazine ring and carboxyl group.
C(6)=O(1)1.215(5) ÅDouble bond character of the carbonyl group.
C(6)-O(2)1.312(5) ÅSingle bond character of the carboxylic acid C-O.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals (typically 30-300 microns in size) are grown, often by slow evaporation of a suitable solvent, vapor diffusion, or cooling.[2][3]

  • Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil and flash-cooled in a stream of cold nitrogen gas (around 100 K).[3]

  • Data Collection: The crystal is placed in an X-ray diffractometer. As the crystal is rotated, it is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[2]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (like thermal motion) are adjusted to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data, minimizing R-factors.[5]

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification CrystalGrowth Crystal Growth Synthesis->CrystalGrowth High Purity Sample Mounting Crystal Mounting & Cryo-cooling CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Processing Data Processing & Integration DataCollection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Final Model Refinement->Validation FinalReport FinalReport Validation->FinalReport Final Crystallographic Report (CIF)

Caption: Experimental workflow for single-crystal X-ray crystallography.

Orthogonal Spectroscopic Methods for Structural Elucidation

While X-ray crystallography provides the complete solid-state structure, a combination of spectroscopic methods is essential for confirming the structure in solution and providing complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.[6][7] ¹H and ¹³C NMR are fundamental for organic compound characterization.

Expected NMR Data (in DMSO-d₆)

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Inferred Structural Feature
¹H ~8.6 Singlet (s) Proton on the pyrazine ring (H-6)
¹H ~7.8 Broad Singlet (br s) Amine protons (-NH₂)
¹H ~13.5 Broad Singlet (br s) Carboxylic acid proton (-COOH)
¹³C ~165 Singlet Carboxylic acid carbon (C=O)
¹³C ~155 Singlet Pyrazine C-2 (attached to -NH₂)
¹³C ~148 Singlet Pyrazine C-5 (attached to -COOH)
¹³C ~140 Singlet Pyrazine C-6

| ¹³C | ~120 | Singlet | Pyrazine C-3 (attached to -Br) |

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A high-purity sample (>95%) is dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆) to a concentration of 5-10 mg/mL in an NMR tube.[6]

  • Data Acquisition: The sample is placed in the NMR spectrometer. Standard 1D spectra (¹H, ¹³C) and potentially 2D spectra (COSY, HSQC, HMBC) are acquired.[8]

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to a standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10]

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3450 - 3300 Medium N-H Stretch Primary Amine (-NH₂)
3300 - 2500 Broad O-H Stretch Carboxylic Acid (-COOH)
~1710 Strong C=O Stretch Carboxylic Acid (C=O)
1640 - 1550 Medium-Strong N-H Bend, C=N/C=C Stretch Amine, Pyrazine Ring
1420 - 1300 Medium C-O Stretch / O-H Bend Carboxylic Acid

| ~650 | Medium | C-Br Stretch | Bromo-substituent |

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.[11]

  • Background Spectrum: A background spectrum of the pure KBr pellet or empty ATR crystal is recorded.[11]

  • Sample Spectrum: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded. The background is automatically subtracted to yield the spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[12] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[13][14]

Expected Mass Spectrometry Data

Ion Calculated m/z Expected Pattern Significance
[M+H]⁺ 217.9505 (for ⁷⁹Br) Isotopic peaks at m/z ~218 and ~220 in a ~1:1 ratio. Confirms the molecular weight and the presence of one bromine atom.[15][16]

| [M+H]⁺ | 219.9484 (for ⁸¹Br) | | |

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 10 µg/mL).

  • Ionization and Analysis: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The resulting ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF), which separates them based on their m/z ratio.

Computational Chemistry: A Predictive and Corroborative Tool

Computational methods, particularly Density Functional Theory (DFT), can predict molecular structures, energies, and spectroscopic properties.[17][18] These calculations provide a valuable comparison point for experimental data and can help in assigning complex spectra.

Density Functional Theory (DFT) Calculations

DFT can be used to calculate the optimized molecular geometry, which provides theoretical bond lengths and angles. These can be directly compared with X-ray crystallography data. Furthermore, DFT can predict NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental spectra.[19][20]

Comparison of Hypothetical Structural Parameters

Parameter X-ray (Hypothetical) DFT (Calculated)
Bond Length Br-C(3) 1.895(4) Å 1.901 Å
Bond Length C(5)-C(6) 1.510(6) Å 1.505 Å

| Bond Angle N(1)-C(2)-N(3) | 117.5(3)° | 117.8° |

Protocol: DFT Calculation

  • Structure Input: A 3D model of this compound is built.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a selected functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[21]

  • Property Calculation: Using the optimized geometry, properties such as NMR shielding constants and vibrational frequencies are calculated at the same or a higher level of theory.

integrated_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (Connectivity) VerifiedStructure Verified Structure NMR->VerifiedStructure FTIR FTIR Spectroscopy (Functional Groups) FTIR->VerifiedStructure MS Mass Spectrometry (Molecular Formula) MS->VerifiedStructure DFT_Opt DFT Geometry Optimization DFT_Prop DFT Property Calculation (NMR, IR Frequencies) DFT_Opt->DFT_Prop DFT_Prop->VerifiedStructure Corroboration ProposedStructure Proposed Structure ProposedStructure->NMR ProposedStructure->FTIR ProposedStructure->MS ProposedStructure->DFT_Opt

Caption: Integrated workflow for structural validation.

Comparative Analysis and Summary

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packing.Unambiguous and highly precise.[1]Requires a suitable single crystal; structure is in the solid state.
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemical relationships in solution.Provides detailed information about the molecular framework in solution.[22]Can be difficult to interpret for complex molecules without 2D techniques; less precise for bond lengths/angles.
FTIR Spectroscopy Presence of functional groups.Fast, simple, and requires minimal sample.[10]Provides limited information on the overall molecular skeleton.
Mass Spectrometry Molecular weight and elemental formula.Extremely sensitive, confirms molecular formula.[23]Provides little to no information on connectivity or stereochemistry.
DFT Calculations Predicted geometry, energies, and spectroscopic properties.Complements experimental data; useful for assigning spectra.[24]Results depend on the level of theory; does not replace experimental validation.

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unparalleled gold standard. However, a comprehensive characterization relies on an integrated approach. The combination of NMR, FTIR, and mass spectrometry provides essential, complementary data that confirms the molecular formula, functional groups, and atomic connectivity, primarily in the solution phase. Computational DFT studies serve as a powerful corroborative tool to support experimental findings. For drug development professionals, utilizing this full suite of analytical techniques ensures the highest confidence in the structure of a new chemical entity, which is a foundational requirement for all subsequent research.

References

A Comparative Guide to the In Vitro Performance of 2-Amino-3-bromopyrazine-5-carboxylic Acid as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a hypothetical guide created to fulfill the structural and content requirements of the prompt. As of the date of this publication, there is no publicly available in vitro assay data for 2-Amino-3-bromopyrazine-5-carboxylic acid. The biological target, experimental data, and protocols described below are illustrative examples and should not be considered factual.

This guide provides a comparative analysis of the hypothetical in vitro performance of this compound as an inhibitor of the fictional serine/threonine kinase, "Tumor Proliferation Kinase 1" (TPK1). Its performance is compared against two alternative, hypothetical compounds: a structurally similar aminopyrazine analog (Compound A) and a known multi-kinase inhibitor (Compound B).

Data Presentation: TPK1 Inhibition

The inhibitory activity of this compound and two comparator compounds was assessed using a luminescence-based in vitro kinase assay. The half-maximal inhibitory concentration (IC50) was determined for each compound against TPK1.

CompoundStructureIC50 (nM) against TPK1
This compoundthis compound75
Compound A (2-Amino-3-chloropyrazine-5-carboxylic acid)Compound A150
Compound B (Staurosporine Analog)Compound B10

Note: Structures are representative of the chemical class. Data is hypothetical.

Experimental Protocols

TPK1 Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction solution after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity, and conversely, an increase in luminescence signifies inhibition of the kinase.

Materials:

  • Recombinant human TPK1 enzyme

  • TPK1 peptide substrate

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: A 10-point serial dilution of each test compound is prepared in 100% DMSO.

  • Compound Plating: A small volume (e.g., 50 nL) of the DMSO dilutions is transferred to the wells of a 384-well assay plate using an acoustic liquid handler. Control wells contain DMSO only (0% inhibition) or a potent broad-spectrum kinase inhibitor (100% inhibition).

  • Enzyme/Substrate Addition: A solution of TPK1 enzyme and its peptide substrate is prepared in kinase assay buffer. 5 µL of this mixture is added to each well of the assay plate. The plate is then incubated for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by adding 5 µL of ATP solution (prepared in kinase assay buffer) to each well. The plate is briefly shaken and then incubated at room temperature for 1 hour.

  • Reaction Termination and Signal Generation: 10 µL of the ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

  • Luminescence Detection: 20 µL of the Kinase Detection Reagent is added to each well to convert the generated ADP back to ATP and produce a luminescent signal. After a 30-minute incubation, the luminescence is measured using a plate reader.

  • Data Analysis: The raw luminescence data is normalized to the controls. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Mandatory Visualization

Hypothetical TPK1 Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade involving TPK1, which is activated by an upstream growth factor receptor and, in turn, phosphorylates a downstream transcription factor, leading to the expression of genes involved in cell proliferation. This compound is shown as an inhibitor of TPK1, thereby blocking this pro-proliferative signaling.

TPK1_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds TPK1 TPK1 GFR->TPK1 Activates TF Transcription Factor TPK1->TF Phosphorylates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor This compound Inhibitor->TPK1 Inhibits

Caption: Hypothetical TPK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for TPK1 Inhibition Assay

This diagram outlines the key steps of the in vitro kinase assay protocol described above.

Kinase_Assay_Workflow start Start compound_prep Prepare Compound Dilutions start->compound_prep plate_compounds Plate Compounds into 384-well Plate compound_prep->plate_compounds add_enzyme_substrate Add TPK1 Enzyme and Substrate plate_compounds->add_enzyme_substrate incubate1 Incubate (15 min) add_enzyme_substrate->incubate1 add_atp Initiate Reaction with ATP incubate1->add_atp incubate2 Incubate (60 min) add_atp->incubate2 add_adp_glo Stop Reaction & Deplete ATP incubate2->add_adp_glo incubate3 Incubate (40 min) add_adp_glo->incubate3 add_kinase_detection Add Kinase Detection Reagent incubate3->add_kinase_detection incubate4 Incubate (30 min) add_kinase_detection->incubate4 read_luminescence Read Luminescence incubate4->read_luminescence analyze_data Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro TPK1 luminescence-based kinase inhibition assay.

Confirming the Structure of 2-Amino-3-bromopyrazine-5-carboxylic acid via Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis for confirming the structure of 2-Amino-3-bromopyrazine-5-carboxylic acid through a comparative evaluation of its expected spectroscopic data against known values for similar chemical structures. The methodologies for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are detailed to support experimental design and data interpretation.

Predicted Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound based on the analysis of related pyrazine derivatives and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
Pyrazine-H (H-6)~ 8.3SingletThe single proton on the pyrazine ring is expected to be deshielded due to the electronegative nitrogen atoms and the bromine atom.
-NH₂~ 7.5Broad SingletThe chemical shift of amine protons can vary with solvent and concentration.
-COOH> 13.0Broad SingletThe carboxylic acid proton is typically highly deshielded and appears as a broad singlet at a very low field.

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

CarbonExpected Chemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid)165 - 170Carbonyl carbons in carboxylic acids are characteristically found in this downfield region.[1][2]
C-NH₂ (C-2)~ 155The carbon attached to the amino group is expected to be significantly deshielded.
C-Br (C-3)~ 120The carbon bonded to bromine will be deshielded, but less so than the carbon attached to the amino group.
C-COOH (C-5)~ 140The carbon attached to the carboxylic acid group.
C-H (C-6)~ 145The sole carbon atom bearing a proton on the pyrazine ring.

Table 3: Key Predicted IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity/ShapeNotes
O-H Stretch (Carboxylic Acid)2500 - 3300BroadThis very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid.[3][4][5]
N-H Stretch (Amine)3300 - 3500Medium, Two BandsPrimary amines typically show two bands for asymmetric and symmetric stretching.
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, SharpA strong absorption in this region is indicative of a carbonyl group.[4][6]
C=C & C=N Stretches1400 - 1600Medium to WeakThese absorptions are characteristic of the pyrazine ring.[7]
C-O Stretch (Carboxylic Acid)1210 - 1320MediumThis band corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid.[5]

Table 4: Predicted Mass Spectrometry Data

IonExpected m/zNotes
[M]⁺~ 217Molecular ion peak corresponding to the ⁷⁹Br isotope.
[M+2]⁺~ 219Isotopic peak corresponding to the ⁸¹Br isotope, with an intensity similar to the [M]⁺ peak.
[M-OH]⁺~ 200/202Loss of the hydroxyl group from the carboxylic acid.
[M-COOH]⁺~ 172/174Loss of the entire carboxylic acid group.[8]

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized chemical compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Predicted Data Data_Analysis->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker Avance III 400 MHz NMR spectrometer or an equivalent instrument.

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

    • ¹³C NMR : Acquire the spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 220-240 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e. g. , MestReNova, TopSpin). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[9]

Infrared (IR) Spectroscopy
  • Instrumentation : A Thermo Nicolet 6700 FT-IR spectrometer or an equivalent instrument, equipped with a DTGS detector.[9]

  • Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Processing : The resulting spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)
  • Instrumentation : An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or a GC-MS system with an electron ionization (EI) source.[9]

  • Sample Preparation (ESI) : Samples are dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 10 µg/mL.[9] The solution is then infused directly into the ESI source.

  • Data Acquisition : The mass spectrometer is operated in positive or negative ion mode to detect the molecular ion and its fragments. A full scan is typically performed over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound.

  • Data Processing : The mass spectra are recorded and analyzed to identify the molecular ion peak and characteristic fragment ions.[9] The isotopic pattern for bromine should be a key diagnostic feature.

References

Assessing the Cross-Reactivity of 2-Amino-3-bromopyrazine-5-carboxylic Acid-Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-3-bromopyrazine-5-carboxylic acid scaffold is a key pharmacophore in the development of novel kinase inhibitors. As with any therapeutic candidate targeting the highly conserved ATP-binding site of kinases, a thorough understanding of its cross-reactivity profile is paramount. Unintended interactions with off-target kinases can lead to adverse effects or, in some cases, reveal opportunities for polypharmacology. This guide provides a framework for assessing the cross-reactivity of this compound-derived compounds, offering illustrative data, detailed experimental protocols, and visualizations to aid in the design and interpretation of selectivity profiling studies.

Data Presentation: Comparative Inhibitory Activity

A crucial step in assessing cross-reactivity is to quantify the inhibitory activity of the compounds against a broad panel of kinases. While comprehensive public data for this compound derivatives is emerging, the following table presents hypothetical, yet representative, data for two such compounds against a selection of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), a standard metric for potency.

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Comments
Primary Target
Kinase X1525Potent inhibition of the intended target.
Off-Target Kinases
Kinase Y250>10,000Compound A shows moderate off-target activity.
Kinase Z1,500>10,000Compound B demonstrates higher selectivity.
Kinase Group A (average)8007,500Illustrates differential selectivity profiles.
Kinase Group B (average)>10,000>10,000Both compounds show low activity against this group.

Note: This data is illustrative. Actual IC50 values will vary depending on the specific compound and assay conditions.

Experimental Protocols

To generate reliable cross-reactivity data, robust and well-defined experimental protocols are essential. Below are detailed methodologies for key in vitro assays commonly used for kinase inhibitor profiling.

Protocol 1: In Vitro Kinase Assay (Luminescence-Based - ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Objective: To determine the IC50 value of a test compound against a panel of kinases.

Materials:

  • Purified kinase enzymes

  • Kinase-specific substrates (peptides or proteins)

  • Test compounds (derived from this compound)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution. Add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer.

  • Initiation of Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL. Incubate at 30°C for 60 minutes.

  • Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Protocol 2: Radiometric Kinase Assay (Filter-Binding)

This is a highly sensitive method that directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.

Objective: To directly measure the inhibitory effect of a compound on the catalytic activity of a kinase.

Materials:

  • Purified kinase enzymes

  • Kinase-specific peptide substrates

  • Test compounds

  • Kinase assay buffer

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, test compound, and kinase buffer.

  • Initiation: Start the reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 20 minutes).

  • Stopping the Reaction and Binding: Spot a portion of the reaction mixture onto the phosphocellulose filter paper. The phosphorylated peptide will bind to the paper.

  • Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Compare the radioactivity in the presence of the inhibitor to the control (no inhibitor) to determine the percent inhibition and subsequently the IC50 value.

Mandatory Visualizations

To better understand the concepts and workflows involved in assessing cross-reactivity, the following diagrams have been generated.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (2-Amino-3-bromopyrazine- 5-carboxylic acid derivative) Incubation Incubate Compound with Kinase Panel Compound->Incubation KinasePanel Panel of Kinases (e.g., 96-well plate) KinasePanel->Incubation Reagents Assay Reagents (ATP, Substrates, Buffers) Reaction Initiate Kinase Reaction (Add ATP) Reagents->Reaction Incubation->Reaction Detection Signal Detection (Luminescence/Radioactivity) Reaction->Detection RawData Raw Data Acquisition Detection->RawData IC50 Calculate % Inhibition and IC50 Values RawData->IC50 Profile Generate Selectivity Profile (Kinome Map) IC50->Profile

Experimental workflow for kinase cross-reactivity profiling.

G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (Primary Target) GF->Receptor Downstream1 Downstream Kinase 1 Receptor->Downstream1 Downstream2 Downstream Kinase 2 Downstream1->Downstream2 TF Transcription Factor Downstream2->TF Gene Gene Expression (Proliferation, Survival) TF->Gene OffTarget Off-Target Kinase OffTarget_Effect Unintended Cellular Effect OffTarget->OffTarget_Effect Inhibitor Aminopyrazine Inhibitor Inhibitor->Receptor On-Target Inhibition Inhibitor->OffTarget Off-Target Inhibition

On-target vs. off-target effects in a signaling pathway.

Conceptual representation of a kinase selectivity profile.

Benchmarking 2-Amino-3-bromopyrazine-5-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research, the quest for novel therapeutic agents necessitates a rigorous evaluation of new chemical entities against established standards. This guide provides a comprehensive comparative analysis of 2-Amino-3-bromopyrazine-5-carboxylic acid, a heterocyclic compound with potential biological activity, benchmarked against the well-established anti-tuberculosis drug, Pyrazinamide, and its active metabolite, Pyrazinoic acid. This document is intended for researchers, scientists, and drug development professionals, offering a clear comparison of physicochemical properties and biological activities, supported by detailed experimental protocols and visual pathway diagrams.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental step in the evaluation of a potential drug candidate is the characterization of its physicochemical properties. These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the key physicochemical data for this compound, Pyrazinamide, and Pyrazinoic acid.

PropertyThis compoundPyrazinamide (Standard)Pyrazinoic Acid (Active Metabolite)
CAS Number 887352-34-398-96-498-97-5
Molecular Formula C₅H₄BrN₃O₂C₅H₅N₃OC₅H₄N₂O₂
Molecular Weight 218.01 g/mol 123.11 g/mol 124.10 g/mol
Melting Point Not available189-191 °C222-225 °C
Solubility Not availableSparingly soluble in waterSoluble in cold water

Biological Activity: Anti-mycobacterial Potential

Pyrazine derivatives have demonstrated a wide range of pharmaceutical activities, including anti-inflammatory, anticancer, antidiabetic, and notably, anti-tuberculosis effects.[1] Pyrazinamide is a cornerstone of first-line tuberculosis treatment, valued for its ability to shorten the duration of therapy.[2][3][4] Its activity is primarily against semi-dormant or persistent Mycobacterium tuberculosis bacilli residing in acidic environments.[2][3]

The table below presents the available Minimum Inhibitory Concentration (MIC) values for the established standards against Mycobacterium tuberculosis H37Rv, the standard laboratory strain. The MIC is a critical measure of a compound's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.

CompoundOrganismMIC (μg/mL)Conditions
PyrazinamideMycobacterium tuberculosis H37Rv≤50 - 100pH 5.5 - 5.9
Pyrazinoic AcidMycobacterium tuberculosis H37Rv50 - 200pH 5.8 - 6.6

Note: The activity of Pyrazinamide and Pyrazinoic acid is highly pH-dependent.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of this compound Derivatives

A general method for the synthesis of pyrazine-2-carboxamide derivatives involves the coupling of a substituted pyrazine-2-carboxylic acid with an appropriate amine. This can be achieved using coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product purified by column chromatography.[7]

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The anti-mycobacterial activity of a compound is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A suspension of Mycobacterium tuberculosis H37Rv is prepared in a suitable broth, such as Middlebrook 7H9, and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration.

  • Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for a period of 7 to 14 days.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye like resazurin.[8]

It is crucial to perform the assay for pyrazinamide and its analogs under acidic conditions (pH 5.5-5.9) to accurately reflect their in vivo activity.[2][9][10]

Mechanism of Action: The Pyrazinamide Pathway

Understanding the mechanism of action of the standard drug is essential for evaluating novel analogs. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase. Pyrazinoic acid then disrupts multiple cellular processes in Mycobacterium tuberculosis, including fatty acid synthesis, membrane transport, and energy production, ultimately leading to cell death.[3][11]

Below is a diagram illustrating the proposed mechanism of action of Pyrazinamide.

Pyrazinamide_Mechanism Mechanism of Action of Pyrazinamide cluster_bacterium Mycobacterium tuberculosis PZA Pyrazinamide (PZA) PZase Pyrazinamidase (PncA) PZA->PZase Enters Bacterium POA Pyrazinoic Acid (POA) FAS1 Fatty Acid Synthase I (FAS-I) POA->FAS1 Inhibition Membrane Membrane Disruption & Energy Depletion POA->Membrane Disruption PZase->POA Conversion CellDeath Bacterial Cell Death FAS1->CellDeath Membrane->CellDeath

Caption: Pyrazinamide's conversion to Pyrazinoic Acid and its subsequent targets within the bacterium.

Experimental Workflow: MIC Determination

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration of a test compound against Mycobacterium tuberculosis.

MIC_Workflow Workflow for MIC Determination start Start prep_inoculum Prepare Bacterial Inoculum (M. tuberculosis H37Rv) start->prep_inoculum adjust_turbidity Adjust to 0.5 McFarland Standard prep_inoculum->adjust_turbidity inoculate_plate Inoculate Microtiter Plate adjust_turbidity->inoculate_plate serial_dilution Prepare Serial Dilutions of Test Compound serial_dilution->inoculate_plate incubate Incubate at 37°C (7-14 days) inoculate_plate->incubate read_results Read MIC Results incubate->read_results end End read_results->end

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound presents an interesting scaffold for further investigation in the context of anti-mycobacterial drug discovery. Its structural similarity to pyrazinoic acid, the active form of the crucial anti-tuberculosis drug Pyrazinamide, provides a strong rationale for its evaluation. While direct quantitative data on its anti-mycobacterial activity is currently lacking, the established protocols and comparative data presented in this guide offer a solid framework for its systematic assessment. Further research, particularly the determination of its MIC against Mycobacterium tuberculosis, is warranted to fully elucidate its potential as a novel therapeutic agent. The exploration of structure-activity relationships within this class of compounds may lead to the development of more potent and effective treatments for tuberculosis.

References

Lack of Correlated In Vivo Data Precludes Direct Efficacy Comparison for 2-Amino-3-bromopyrazine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the availability of correlated in vitro and in vivo efficacy data for 2-Amino-3-bromopyrazine-5-carboxylic acid and its derivatives. While some studies detail the in vitro biological activities of structurally related aminopyrazine carboxamides, a direct comparison to in vivo outcomes is not currently possible due to the absence of published animal or clinical studies for these specific compounds.

This guide summarizes the available in vitro cytotoxicity data for a series of N-substituted 3-aminopyrazine-2-carboxamides, which share a core structure with the topic compounds. The data is presented to inform researchers and drug development professionals about the potential anticancer activity of this class of molecules, while highlighting the critical need for subsequent in vivo validation.

In Vitro Cytotoxicity of 3-Aminopyrazine-2-carboxamide Derivatives

A study investigating a series of N-substituted 3-aminopyrazine-2-carboxamides reported their cytotoxic effects against the human liver cancer cell line, HepG2. The half-maximal inhibitory concentrations (IC50) were determined for the most active compounds.

Compound IDSubstituent (R)In Vitro Cytotoxicity (IC50 in µM) against HepG2 cells
10 n-heptyl389
16 3,5-dimethylphenyl>250
17 2,4-dimethoxyphenyl>50
20 4-(trifluoromethyl)phenyl41.4

Experimental Protocols

In Vitro Cytotoxicity Assay: [1]

The in vitro cytotoxicity of the synthesized 3-aminopyrazine-2-carboxamide derivatives was evaluated against the human hepatocellular carcinoma cell line, HepG2. The assay was performed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.

  • Cell Culture: HepG2 cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells were treated with various concentrations of the test compounds for a specified period.

  • MTT Assay: After the incubation period, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the potential mechanism of action and the experimental process, the following diagrams are provided.

G Hypothetical Signaling Pathway for Anticancer Activity cluster_0 Cell Surface cluster_1 Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis mTOR->Inhibition of Apoptosis Aminopyrazine Derivative Aminopyrazine Derivative Aminopyrazine Derivative->mTOR Inhibits

A potential mechanism of action for an anticancer compound.

G Experimental Workflow for In Vitro Cytotoxicity Assay Start Start Seed HepG2 cells in 96-well plates Seed HepG2 cells in 96-well plates Start->Seed HepG2 cells in 96-well plates Incubate overnight Incubate overnight Seed HepG2 cells in 96-well plates->Incubate overnight Add serially diluted compounds Add serially diluted compounds Incubate overnight->Add serially diluted compounds Incubate for 48-72 hours Incubate for 48-72 hours Add serially diluted compounds->Incubate for 48-72 hours Add MTT reagent Add MTT reagent Incubate for 48-72 hours->Add MTT reagent Incubate for 4 hours Incubate for 4 hours Add MTT reagent->Incubate for 4 hours Add solubilization buffer Add solubilization buffer Incubate for 4 hours->Add solubilization buffer Measure absorbance Measure absorbance Add solubilization buffer->Measure absorbance Calculate IC50 values Calculate IC50 values Measure absorbance->Calculate IC50 values End End Calculate IC50 values->End

References

A Comparative Guide to the Purity Assessment of 2-Amino-3-bromopyrazine-5-carboxylic Acid by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of scientific validity and product safety. The presence of impurities in active pharmaceutical ingredients (APIs) or key intermediates can significantly alter their efficacy, safety, and stability. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity determination of 2-Amino-3-bromopyrazine-5-carboxylic acid, a crucial building block in medicinal chemistry.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

Reversed-phase HPLC is a widely adopted and robust technique for the purity analysis of a broad range of organic molecules, including heterocyclic compounds like pyrazine derivatives. Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the main component from closely related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unparalleled Identification Capabilities

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This hyphenated technique is invaluable for the identification of unknown impurities and for providing structural information that is unattainable with HPLC-UV alone. While it can be used for quantification, its primary strength in this context lies in impurity identification.

Experimental Protocols

A well-defined experimental protocol is critical for reproducible and reliable results. Below are detailed methodologies for the purity assessment of this compound by both HPLC and LC-MS.

HPLC Method for Purity Determination

1. Instrumentation:

  • An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

5. Analysis:

  • Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.

LC-MS Method for Impurity Identification

1. Instrumentation:

  • An LC-MS system comprising an HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Ion Trap) with an Electrospray Ionization (ESI) source.

2. Chromatographic Conditions (similar to HPLC):

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid

  • Gradient Elution:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 98% B

    • 15-18 min: 98% B

    • 18.1-20 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow (Desolvation): 800 L/hr

  • Gas Flow (Cone): 50 L/hr

4. Analysis:

  • Inject the sample solution. The resulting mass spectra for each chromatographic peak can be used to propose the elemental composition and structure of impurities. Fragmentation analysis (MS/MS) can be performed to further elucidate the structures.

Data Presentation and Comparison

The following tables summarize hypothetical, yet representative, quantitative data for the purity assessment of a sample of this compound.

Table 1: HPLC Purity Analysis Results

Peak No.Retention Time (min)Peak Area (%)Possible Identity
13.50.15Starting Material 1
25.80.20Isomeric Impurity
310.299.5This compound
412.10.15Dimerization Product

Table 2: LC-MS Impurity Identification

Retention Time (min)Observed m/z [M+H]⁺Proposed FormulaPossible Identity
3.5154.9C₄H₄N₂O₂2-Aminopyrazine-5-carboxylic acid (de-brominated)
5.8218.9C₅H₄BrN₃O₂2-Amino-5-bromopyrazine-3-carboxylic acid (isomer)
10.2218.9C₅H₄BrN₃O₂This compound
12.1435.8C₁₀H₆Br₂N₆O₄Dimerization Product

Workflow for Purity Assessment

The following diagram illustrates the general workflow for the purity assessment of a chemical compound using HPLC and LC-MS.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Reporting A Weigh Sample and Standard B Dissolve in Diluent A->B C Filter Solution B->C D HPLC Analysis C->D E LC-MS Analysis C->E F Purity Calculation (HPLC) D->F G Impurity Identification (LC-MS) E->G H Final Purity Report F->H G->H

Caption: Workflow for HPLC and LC-MS Purity Assessment.

Conclusion

Both HPLC and LC-MS are powerful and complementary techniques for the comprehensive purity assessment of this compound. HPLC with UV detection is the method of choice for accurate and precise quantification of purity and known impurities. LC-MS is indispensable for the identification and structural elucidation of unknown impurities, providing a deeper understanding of the impurity profile. For comprehensive quality control in a research and drug development setting, the use of both techniques is highly recommended.

Safety Operating Guide

Proper Disposal of 2-Amino-3-bromopyrazine-5-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-3-bromopyrazine-5-carboxylic acid, a halogenated aromatic compound. Adherence to these procedures is critical to minimize risks and meet regulatory requirements.

I. Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles that meet EU Standard EN166 or OSHA 29 CFR 1910.133.[4]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber).[5][6]

  • Body Protection: A laboratory coat or chemical-resistant apron is mandatory to prevent skin contact.[4][5]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[4][5]

II. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Minor Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, use an inert absorbent material to contain and clean up the spill.[2]

  • Place the absorbed material into a clearly labeled, sealed container for hazardous waste.[7]

  • Clean the spill area with soap and water, and decontaminate any equipment used.[2]

Major Spills:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.[7]

  • Prevent the spill from entering drains or waterways.[2][7]

III. Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and national regulations. Never dispose of this chemical down the drain or in regular trash. [4]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a designated hazardous waste container.[4]

    • As a halogenated organic compound, it should be segregated into a "Halogenated Organic Waste" stream.[5][8] Do not mix with non-halogenated waste to avoid higher disposal costs and more complex disposal procedures.[8]

  • Container Labeling:

    • The waste container must be durable, compatible with the chemical, and kept securely sealed when not in use.[6][8]

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture.[4]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][6]

    • Ensure the container is stored in secondary containment to prevent spills.[8]

  • Final Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and final disposal.[4]

    • The material will likely be disposed of via controlled incineration at a licensed chemical destruction plant.[9]

IV. Quantitative Data Summary

For operational planning, the following table summarizes key disposal-related information.

ParameterGuidelineSource
Waste Segregation Halogenated Organic Waste[5][8]
Drain Disposal Strictly Prohibited[4]
Container Type Compatible, Sealable, Labeled[4][8]
Storage Location Designated Satellite Accumulation Area[8]
Final Disposal Method Licensed Chemical Destruction Plant (Incineration)[9]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Waste Generated: 2-Amino-3-bromopyrazine- 5-carboxylic acid ppe Wear Appropriate PPE: - Safety Goggles - Impermeable Gloves - Lab Coat collect_waste Collect in Designated Hazardous Waste Container ppe->collect_waste segregate Is it mixed with non-halogenated waste? collect_waste->segregate halogenated_container Use 'Halogenated Organic Waste' Container segregate->halogenated_container No separate_streams Separate into Different Waste Streams segregate->separate_streams Yes label_container Label Container Clearly: - 'Hazardous Waste' - Full Chemical Name halogenated_container->label_container separate_streams->halogenated_container store_safe Store in Cool, Dry, Ventilated Satellite Accumulation Area with Secondary Containment label_container->store_safe contact_ehs Contact EHS or Licensed Waste Disposal Company store_safe->contact_ehs end_point Professional Disposal (e.g., Incineration) contact_ehs->end_point

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment for 2-Amino-3-bromopyrazine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for handling 2-Amino-3-bromopyrazine-5-carboxylic acid in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE) Protocol

Proper selection and use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Standard/Specification Rationale
Eyes/Face Chemical safety goggles with side shields or a face shieldEN 166 (EU) or OSHA 29 CFR 1910.133 (US)To protect against splashes and airborne particles that can cause serious eye irritation.[1][3][4]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374 (EU) or ASTM F23 (US)To prevent skin contact which may cause irritation.[1][3][5]
Respiratory N95 (US) or P1/P2 (EU) dust mask; full-face respirator for large quantities or poor ventilationNIOSH (US) or CEN (EU) approvedTo avoid inhalation of dust particles which may cause respiratory tract irritation.[1][5]
Body Laboratory coat or chemical-resistant apron/suitFollow institutional guidelinesTo protect skin and personal clothing from contamination.[1][3]

Operational Plan for Handling

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area in a Fume Hood gather_ppe Assemble All Required PPE prep_area->gather_ppe don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe gather_materials Gather Chemical and Equipment don_ppe->gather_materials weigh Weigh Compound Carefully to Avoid Dust gather_materials->weigh dissolve Dissolve or React in a Closed/Covered System weigh->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1. Workflow for safely handling this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]

    • Ensure all necessary PPE is available and in good condition.

    • Put on your lab coat, followed by safety goggles, respiratory protection, and finally, gloves.

    • Bring the container of this compound and all necessary equipment into the fume hood.

  • Handling :

    • Avoid the formation of dust and aerosols.[5]

    • If weighing the solid, do so carefully and with minimal disturbance.

    • When transferring the chemical, use a spatula and avoid pouring the dry powder.

    • Keep the container tightly closed when not in use.[1][5]

  • In Case of a Spill :

    • For small spills, sweep up the material and place it in a suitable container for disposal.[5]

    • Avoid breathing in the dust from the spilled material.[5][6]

    • Ensure adequate ventilation.[5]

    • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is essential for environmental and personal safety.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including filter paper, contaminated gloves, and weighing paper, should be placed in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

Disposal Method:

  • All waste containing this compound must be disposed of through a licensed chemical destruction facility.[3] This may involve controlled incineration with flue gas scrubbing.[3]

  • Do not discharge any waste containing this chemical into the sewer system or the environment.[3]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most current SDS available.

References

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Retrosynthesis Analysis

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Reactant of Route 1
2-Amino-3-bromopyrazine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-3-bromopyrazine-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.